Iferanserin hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
210350-29-1 |
|---|---|
Molekularformel |
C23H29ClN2O |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19;/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26);1H/b17-14+;/t21-;/m0./s1 |
InChI-Schlüssel |
MUJUAUCDSMLOTP-QWCHHRGUSA-N |
Isomerische SMILES |
CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Iferanserin Hydrochloride: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iferanserin hydrochloride is identified as a selective serotonin 2A (5-HT2A) receptor antagonist.[1] Its clinical development, primarily for the treatment of internal hemorrhoidal disease, has been discontinued.[2] This guide delineates the established mechanism of action of Iferanserin, focusing on its interaction with the 5-HT2A receptor and the subsequent interruption of the associated signal transduction pathway. Due to the cessation of its development, publicly available, detailed quantitative data regarding its binding affinity and functional potency are limited. This document provides a comprehensive overview based on the known pharmacology of 5-HT2A antagonists, outlines standard experimental protocols for characterization, and presents theoretical signaling pathway diagrams.
Core Mechanism of Action
This compound's primary pharmacological activity is the competitive antagonism of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key component of the serotonergic system and is expressed in the central nervous system and various peripheral tissues.
The 5-HT2A Receptor Signaling Cascade
The endogenous ligand, serotonin (5-hydroxytryptamine), activates the 5-HT2A receptor, initiating a well-defined intracellular signaling cascade:
-
Gq/11 Protein Activation: Upon serotonin binding, the 5-HT2A receptor activates the Gq/11 family of G-proteins.
-
Phospholipase C (PLC) Stimulation: The activated Gq/11 alpha subunit stimulates the effector enzyme, phospholipase C.
-
Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Cellular Effects:
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
DAG-Mediated PKC Activation: In concert with the elevated intracellular Ca2+, DAG activates protein kinase C (PKC), which in turn phosphorylates a multitude of cellular proteins, leading to a physiological response.
-
Inhibition by Iferanserin
As a 5-HT2A receptor antagonist, Iferanserin binds to the receptor at the same site as serotonin. However, this binding event does not induce the necessary conformational change for receptor activation. By occupying the receptor's binding pocket, Iferanserin effectively blocks serotonin from binding and initiating the downstream signaling cascade. This blockade prevents the production of IP3 and DAG, thereby attenuating the subsequent rise in intracellular calcium and activation of PKC.
Figure 1. 5-HT2A Receptor Signaling Pathway and Inhibition by Iferanserin.
Quantitative Pharmacological Data
| Compound | 5-HT2A Receptor Ki (nM) |
| Ketanserin | 1.0 - 3.0 |
| Risperidone | 0.16 - 0.5 |
| Mirtazapine | 1.6 - 11 |
| Olanzapine | 1.9 - 4.3 |
| Clozapine | 5.5 - 12 |
| Disclaimer: The values presented in this table are for comparative illustration only and do not represent the binding affinities of this compound. |
Standard Experimental Protocols for Characterization
The following sections describe standard, widely accepted experimental protocols for characterizing a novel 5-HT2A receptor antagonist like Iferanserin.
Receptor Binding Assay: Radioligand Displacement
This in vitro assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
-
Objective: To determine the inhibition constant (Ki) of Iferanserin for the 5-HT2A receptor.
-
Materials:
-
Cell membranes from a cell line recombinantly expressing the human 5-HT2A receptor (e.g., CHO-K1, HEK293).
-
Radioligand: e.g., [3H]ketanserin or [3H]spiperone.
-
Test Compound: this compound in a serial dilution.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., ketanserin).
-
Assay Buffer, Glass Fiber Filters, Cell Harvester, Scintillation Cocktail, and a Scintillation Counter.
-
-
Methodology:
-
Cell membranes, radioligand, and varying concentrations of Iferanserin are incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Filters are washed to remove any unbound radioligand.
-
The amount of radioactivity on each filter is quantified using a scintillation counter.
-
The concentration of Iferanserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a concentration-response curve.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Figure 2. A typical workflow for a 5-HT2A receptor binding assay.
Functional Assay: Calcium Mobilization
This cell-based functional assay measures the ability of a compound to act as an antagonist by quantifying its inhibition of an agonist-induced increase in intracellular calcium.
-
Objective: To determine the functional potency (IC50) of Iferanserin in blocking 5-HT2A receptor-mediated signaling.
-
Materials:
-
A cell line recombinantly expressing the human 5-HT2A receptor.
-
A calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Agonist: Serotonin.
-
Test Compound: this compound in a serial dilution.
-
A fluorescence plate reader or a fluorescence microscope capable of kinetic readings.
-
-
Methodology:
-
Cells are plated in a multi-well format and cultured.
-
The cells are loaded with a calcium-sensitive dye, which will fluoresce upon binding to calcium.
-
Cells are pre-incubated with varying concentrations of Iferanserin.
-
The cells are then challenged with a fixed concentration of serotonin to stimulate the 5-HT2A receptors.
-
The change in fluorescence intensity over time is measured, reflecting the change in intracellular calcium concentration.
-
The inhibitory effect of Iferanserin at each concentration is calculated, and an IC50 value is determined from the resulting concentration-response curve.
-
Figure 3. A typical workflow for a calcium mobilization functional assay.
Conclusion
This compound's mechanism of action is characterized by its selective antagonism of the 5-HT2A receptor, leading to the inhibition of the Gq/11-PLC-IP3/DAG signaling pathway. While this qualitative understanding is well-established, the discontinuation of its clinical development has resulted in a lack of publicly available, detailed quantitative pharmacological data. The experimental frameworks presented herein represent the standard methodologies that would be employed to fully characterize the binding and functional properties of such a compound.
References
Iferanserin Hydrochloride: An In-depth Technical Guide on 5-HT2A Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin hydrochloride is a selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A).[1][2][3] It was investigated for the treatment of internal hemorrhoid disease in a topical formulation.[1][2][4][5] Clinical trials for this indication progressed to Phase III before being discontinued.[6] This guide provides a comprehensive overview of the available information regarding the 5-HT2A receptor affinity of this compound, with a focus on the underlying experimental methodologies and signaling pathways.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by the endogenous ligand serotonin (5-HT), the receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is integral to a wide range of physiological and neurological processes.
As a 5-HT2A receptor antagonist, this compound would theoretically bind to the receptor and prevent the conformational changes necessary for G protein coupling and subsequent downstream signaling, thereby blocking the effects of serotonin at this receptor subtype.
Data Presentation
A thorough search of scientific literature and patent databases did not yield specific quantitative data for the binding affinity (Kᵢ or Kₔ) of this compound for the 5-HT2A receptor. Therefore, a data table for comparison cannot be provided at this time.
Experimental Protocols
To determine the binding affinity and functional activity of a compound like this compound at the 5-HT2A receptor, a series of in vitro experiments are typically conducted. The following are detailed, generalized protocols for the key experiments that would be used.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the 5-HT2A receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor or from brain tissue known to have a high density of these receptors (e.g., prefrontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [³H]ketanserin or [³H]spiperone.
-
Test Compound: this compound, dissolved in an appropriate vehicle at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., unlabeled ketanserin) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂, CaCl₂).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ (the concentration of iferanserin that displaces 50% of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the functional response of the 5-HT2A receptor to an agonist, which is typically an increase in intracellular calcium.
Objective: To determine the functional potency (IC₅₀) of this compound in blocking 5-HT2A receptor-mediated calcium release.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).
-
Agonist: A known 5-HT2A receptor agonist (e.g., serotonin or a selective agonist like DOI).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution).
-
Fluorescence Plate Reader: With injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This usually involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of the 5-HT2A agonist (typically the EC₈₀ concentration to ensure a robust signal) into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the maximum fluorescence response for each well. Plot the response as a percentage of the control (agonist only) against the logarithm of the this compound concentration. The IC₅₀ value is the concentration of iferanserin that inhibits 50% of the agonist-induced response.
Conclusion
This compound is identified as a selective 5-HT2A receptor antagonist. While its clinical development for hemorrhoid disease has been discontinued, the principles of its interaction with the 5-HT2A receptor are based on well-established pharmacological methods. The experimental protocols described herein for radioligand binding and functional assays represent the standard approaches that would be employed to quantify the binding affinity and functional potency of iferanserin at the 5-HT2A receptor. The lack of publicly available quantitative data for iferanserin highlights the proprietary nature of early-stage drug development information.
References
- 1. Iferanserin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intra-anal Iferanserin 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ventrus Iferanserin ointment found to treat haemorrhoids - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. | BioWorld [bioworld.com]
Iferanserin hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iferanserin hydrochloride is a potent and selective antagonist of the serotonin 5-HT2A receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. It details the mechanism of action of Iferanserin at the 5-HT2A receptor, a key G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. While specific experimental data on this compound is limited in publicly accessible literature, this guide furnishes a foundational understanding of the compound, including a representative chemical structure, predicted properties, and a detailed theoretical framework for its interaction with the 5-HT2A signaling pathway. Furthermore, this guide outlines established experimental protocols for the characterization of such a compound, providing a methodological blueprint for researchers in the field of drug discovery and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of Iferanserin, a molecule with the systematic IUPAC name (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide.[1] The addition of hydrochloric acid facilitates the formation of a more stable and soluble salt, which is a common practice in pharmaceutical development.
Chemical Structure:
Table 1: Chemical and Physical Properties of Iferanserin
| Property | Value | Source |
| IUPAC Name | (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide | [1] |
| Molecular Formula (Free Base) | C23H28N2O | [1] |
| Molecular Weight (Free Base) | 348.49 g/mol | [1] |
| CAS Number (Free Base) | 58754-46-4 | [2] |
| CAS Number (Hydrochloride) | 210350-29-1 |
Pharmacological Profile
Mechanism of Action
Iferanserin is a selective antagonist of the serotonin 5-HT2A receptor.[2] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 signaling pathway.[3][4][5][6] Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the 5-HT2A receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates a wide range of cellular responses, including neuronal excitability, smooth muscle contraction, and platelet aggregation.[3][4]
As an antagonist, Iferanserin binds to the 5-HT2A receptor but does not elicit a biological response. Instead, it blocks the binding of serotonin and other agonists, thereby inhibiting the downstream signaling pathway.
Signaling Pathway
The following diagram illustrates the canonical 5-HT2A receptor signaling pathway and the inhibitory action of Iferanserin.
Quantitative Pharmacological Data
Table 2: Key Pharmacological Parameters (To Be Determined Experimentally)
| Parameter | Description | Typical Assay |
| Ki (Binding Affinity) | The inhibition constant, representing the concentration of Iferanserin required to occupy 50% of the 5-HT2A receptors in a competitive binding assay. | Radioligand Binding Assay |
| IC50 (Functional Potency) | The concentration of Iferanserin that inhibits 50% of the maximal response to a 5-HT2A receptor agonist in a functional assay. | Calcium Mobilization Assay or Inositol Phosphate Accumulation Assay |
Experimental Protocols
The following sections outline standard methodologies for the synthesis, analysis, and pharmacological characterization of a compound like this compound.
Synthesis of this compound
A plausible synthetic route for Iferanserin would involve the coupling of key intermediates. While a specific protocol for Iferanserin is not published, a general approach for the synthesis of similar N-phenylpropenamides can be conceptualized.
Methodology:
-
Synthesis of the Amine Intermediate: The synthesis would likely begin with the preparation of the key amine intermediate, 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline. This could be achieved through a reductive amination reaction between 2-(2-aminoethyl)aniline and (2S)-1-methyl-2-(2-oxoethyl)piperidine using a suitable reducing agent such as sodium triacetoxyborohydride.
-
Amide Coupling: The resulting amine intermediate would then be coupled with cinnamic acid to form the amide bond. This reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine or diisopropylethylamine in an aprotic solvent like dichloromethane or dimethylformamide.
-
Salt Formation: The final step involves the formation of the hydrochloride salt. This is achieved by dissolving the Iferanserin free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a miscible solvent. The this compound salt would then precipitate out of the solution and can be collected by filtration and dried.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.
Table 3: Analytical Methods for this compound
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable ionization technique. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the compound. 1H and 13C NMR spectra would be acquired in a suitable deuterated solvent. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared. This typically involves homogenizing the cells in a buffered solution and isolating the membrane fraction by centrifugation.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the cell membranes, a radiolabeled ligand that is known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes and the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a selective 5-HT2A receptor antagonist with a chemical structure optimized for this interaction. While its clinical development for hemorrhoidal disease was discontinued, its potent and selective pharmacological profile makes it a valuable tool for researchers investigating the role of the 5-HT2A receptor in various physiological and pathological conditions. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties and outlines the standard experimental procedures for its synthesis, analysis, and characterization. Further experimental investigation is required to fully elucidate its quantitative pharmacological parameters and to explore its potential in other therapeutic areas.
References
Iferanserin Hydrochloride: A Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The clinical development of iferanserin hydrochloride (also known as VEN-309 and S-MPEC) was discontinued after a Phase 3 clinical trial for the treatment of hemorrhoidal disease failed to meet its primary and secondary endpoints. This document summarizes the publicly available pharmacological information for research and academic purposes.
Executive Summary
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor. It was under development as a topically administered agent for the treatment of symptomatic internal hemorrhoids. The rationale for its development was based on the role of serotonin in smooth muscle contraction and vascular function in the gastrointestinal tract. By blocking 5-HT2A receptors, iferanserin was hypothesized to alleviate the symptoms of hemorrhoids, such as bleeding and itching. Despite showing some promise in a Phase 2b clinical trial, a subsequent Phase 3 study did not demonstrate a significant improvement over placebo, leading to the cessation of its development. This guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, available preclinical and clinical data, and a generalized view of the experimental protocols that would have been employed in its characterization.
Mechanism of Action
Iferanserin is a selective antagonist of the 5-HT2A receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-hydroxytryptamine), primarily signals through the Gq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In the context of the proposed therapeutic application for hemorrhoids, the downstream effects of 5-HT2A receptor activation in the rectal vasculature and smooth muscle are believed to contribute to the pathophysiology of the condition. As a competitive antagonist, iferanserin binds to the 5-HT2A receptor, preventing the binding of serotonin and thereby inhibiting this signaling cascade.
Pharmacodynamics
In Vitro Pharmacodynamics
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | 5-HT2A | Data not available |
| Other 5-HT receptors | Data not available | |
| Other neurotransmitter receptors | Data not available | |
| Functional Antagonism (IC50/EC50) | 5-HT2A-mediated signaling | Data not available |
Note: As a selective 5-HT2A receptor antagonist, it would be expected that iferanserin would display high affinity (low nanomolar Ki value) for the 5-HT2A receptor and significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.
Pharmacokinetics
Limited pharmacokinetic data from preclinical studies in rats are available.
Preclinical Pharmacokinetics in Rats
| Parameter | Route of Administration | Value |
| Bioavailability | Topical | < 10% |
| Blood-Brain Barrier Penetration | Topical | Does not cross at therapeutic doses |
Note: The low systemic exposure and lack of central nervous system penetration were considered favorable safety features for a topically administered drug.
Clinical Pharmacokinetics
Detailed pharmacokinetic data from human clinical trials are not publicly available.
| Parameter | Route of Administration | Dosage | Cmax | Tmax | Half-life | AUC |
| Human Data | Intra-anal ointment | 10 mg BID | Data not available | Data not available | Data not available | Data not available |
Clinical Trials
This compound underwent Phase 2 and Phase 3 clinical trials for the treatment of symptomatic internal hemorrhoids.
Phase 2b Clinical Trial (NCT01483833)
A prospective, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and tolerability of 10 mg twice-daily iferanserin intra-anal ointment.[1] The study showed that compared with placebo, iferanserin was associated with significantly reduced patient-reported severity of bleeding and itching.[1] Physician-assessed bleeding frequency was also significantly reduced by day 14.[1]
Phase 3 Clinical Trial (NCT01355874)
A pivotal Phase 3, randomized, double-blind, placebo-controlled clinical trial was conducted in patients with hemorrhoidal disease.[2] The trial randomized 603 patients to receive either iferanserin for 7 or 14 days, or a placebo.[2] The primary endpoint was the elimination of bleeding from day 7 through day 14, with secondary endpoints including the elimination of itching and pain.[2] The study did not meet its primary or secondary endpoints, showing no significant improvement over placebo.[2]
Experimental Protocols
Detailed experimental protocols specific to the development of iferanserin are not available. The following are generalized protocols for key assays typically used to characterize a novel 5-HT2A receptor antagonist.
5-HT2A Receptor Binding Assay (Generalized Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human 5-HT2A receptors are prepared.
-
Radioligand: A selective 5-HT2A receptor radioligand, such as [3H]ketanserin, is used.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
5-HT2A Functional Antagonism Assay (Generalized Protocol)
Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT2A receptor-mediated signaling.
Methodology:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor and a suitable reporter system (e.g., a calcium-sensitive fluorescent dye for measuring intracellular calcium release) is used.
-
Agonist: A known 5-HT2A receptor agonist, such as serotonin, is used to stimulate the receptor.
-
Assay: Cells are pre-incubated with varying concentrations of this compound for a specific duration.
-
Stimulation: The cells are then stimulated with a fixed concentration of the 5-HT2A agonist.
-
Detection: The cellular response (e.g., change in fluorescence intensity) is measured using a plate reader.
-
Data Analysis: The data are plotted as a concentration-response curve, and the IC50 value is determined using non-linear regression.
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: 5-HT2A Receptor Signaling Pathway and Point of Iferanserin Antagonism.
Generalized Experimental Workflow for In Vitro Characterization
Caption: Generalized workflow for the in vitro pharmacological characterization of iferanserin.
References
Iferanserin Hydrochloride: A Technical Guide to Serotonin 5-HT2A Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iferanserin hydrochloride is a potent and selective antagonist of the serotonin 5-HT2A receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the methodologies used to characterize the serotonin receptor selectivity of compounds like iferanserin. While specific quantitative binding and functional data for iferanserin are not publicly available, this document outlines the standard experimental protocols and data presentation formats that are crucial for assessing receptor selectivity. It also includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the processes involved in the preclinical pharmacological evaluation of a selective 5-HT2A antagonist.
Introduction to Serotonin Receptors and the Importance of Selectivity
The serotonin (5-hydroxytryptamine, 5-HT) system is one of the most complex neurotransmitter systems in the human body, involved in regulating a wide array of physiological and psychological processes. The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, each with a unique distribution, signaling mechanism, and pharmacological profile. This diversity presents both an opportunity and a challenge in drug development. Targeting specific receptor subtypes can lead to therapeutic benefits for a range of disorders, from psychiatric conditions to gastrointestinal and vascular diseases.
Receptor selectivity is a critical attribute of a drug candidate. A selective compound preferentially binds to and elicits a functional response at a single receptor subtype, minimizing off-target effects and the potential for adverse drug reactions. For a compound like iferanserin, which was investigated for the treatment of hemorrhoid disease, high selectivity for the 5-HT2A receptor is paramount to achieving the desired therapeutic effect without engaging other serotonin receptors that could lead to unwanted side effects.[1][5]
This compound: A Selective 5-HT2A Receptor Antagonist
Iferanserin has been identified as a selective antagonist of the 5-HT2A receptor.[1][2][3][4] Although its clinical development for hemorrhoid disease was discontinued, its pharmacological profile as a selective agent serves as a valuable case study for understanding the principles of receptor selectivity.[6] The 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is primarily involved in smooth muscle contraction, platelet aggregation, and neuronal excitation. Antagonism of this receptor is a validated mechanism for various therapeutic applications.
Quantitative Analysis of Receptor Selectivity
A comprehensive understanding of a compound's selectivity is derived from quantitative data obtained through in vitro pharmacological assays. This data is typically presented in tables to allow for a clear comparison of a compound's affinity and functional activity across a panel of relevant receptors.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower Ki or Kd values indicate higher binding affinity.
Table 1: Illustrative Binding Affinity Profile of a Selective 5-HT2A Antagonist
| Receptor Subtype | Ki (nM) |
| 5-HT2A | 1.5 |
| 5-HT1A | > 1000 |
| 5-HT1B | > 1000 |
| 5-HT1D | > 1000 |
| 5-HT2B | 250 |
| 5-HT2C | 150 |
| 5-HT3 | > 1000 |
| 5-HT4 | > 1000 |
| 5-HT5A | > 1000 |
| 5-HT6 | > 1000 |
| 5-HT7 | > 1000 |
| α1-adrenergic | 500 |
| D2-dopamine | > 1000 |
| H1-histamine | 800 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific quantitative data for iferanserin is not publicly available. This table demonstrates how the selectivity of a compound is presented, highlighting high affinity for the target receptor and significantly lower affinity for other receptors. |
Functional Activity
Functional assays measure the biological response elicited by a compound upon binding to a receptor. For an antagonist, this is typically measured as its ability to inhibit the response of an agonist and is expressed as the half-maximal inhibitory concentration (IC50). For an agonist, the half-maximal effective concentration (EC50) is determined.
Table 2: Illustrative Functional Activity Profile of a Selective 5-HT2A Antagonist
| Receptor Subtype | Assay Type | Functional Response (IC50/EC50, nM) |
| 5-HT2A | Calcium Mobilization | IC50: 5.2 |
| 5-HT2B | Calcium Mobilization | IC50: > 1000 |
| 5-HT2C | Calcium Mobilization | IC50: 850 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. This table illustrates how the functional selectivity of an antagonist is demonstrated by its potent inhibition of the target receptor's signaling pathway with minimal impact on other receptors. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the serotonin receptor selectivity of a compound like iferanserin.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human serotonin receptor subtype of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to mimic physiological conditions.
-
Competition Binding: A constant concentration of a specific radioligand for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes and a range of concentrations of the unlabeled test compound (e.g., iferanserin).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assays
Objective: To determine the functional antagonist activity (IC50) of a test compound at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
Methodology:
-
Cell Culture: Cells stably expressing the serotonin receptor subtype of interest are seeded into 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm. The fluorescence of the dye increases upon binding to calcium.
-
Compound Addition: The cells are pre-incubated with various concentrations of the test compound (antagonist).
-
Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist effect of the test compound is determined by its ability to inhibit the agonist-induced calcium mobilization. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Serotonin Receptor Selectivity Profiling.
Conclusion
While the clinical development of this compound has been discontinued, its characterization as a selective 5-HT2A receptor antagonist underscores the importance of rigorous in vitro pharmacological profiling in drug discovery. The methodologies and data analysis workflows detailed in this guide represent the gold standard for determining the selectivity of a compound for its intended molecular target. A thorough understanding of a compound's interactions with a wide range of receptors is essential for predicting its therapeutic efficacy and potential side effects, and for making informed decisions in the progression of a drug development program. The lack of publicly available quantitative data for iferanserin highlights the challenges researchers can face when evaluating compounds that have not progressed to later stages of clinical development.
References
- 1. Iferanserin - Wikipedia [en.wikipedia.org]
- 2. Iferanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intra-anal Iferanserin 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
In Vitro Characterization of Iferanserin Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin hydrochloride is identified as a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] This receptor is a key target in the development of therapeutics for a variety of disorders. While the clinical development of Iferanserin for hemorrhoid disease was discontinued, its pharmacological profile as a 5-HT2A antagonist remains of interest for scientific research.[1] This document aims to provide a technical guide on the in vitro characterization of this compound. However, it is important to note that detailed, publicly available quantitative data from preclinical in vitro studies, such as specific binding affinities (Ki) and functional potencies (IC50/EC50), are limited. This guide will, therefore, focus on the established mechanism of action and outline the standard experimental protocols and conceptual frameworks used to characterize such a compound.
Core Pharmacological Profile
Available information consistently categorizes Iferanserin as a 5-HT2A receptor antagonist.[1] Antagonism at this G-protein coupled receptor (GPCR) can modulate various downstream signaling pathways, making it a target for numerous physiological processes.
Table 1: Summary of this compound's Pharmacological Profile
| Parameter | Description | Data Availability |
| Mechanism of Action | 5-HT2A Receptor Antagonist | Confirmed[1] |
| Binding Affinity (Ki) | Not Publicly Available | |
| Functional Antagonism (IC50) | Not Publicly Available | |
| Selectivity Profile | Selective for 5-HT2A Receptor | Stated, but quantitative profile is not publicly available |
Key In Vitro Experimental Protocols
The in vitro characterization of a 5-HT2A receptor antagonist like this compound typically involves a series of standardized assays to determine its binding affinity, functional potency, and selectivity. The following are detailed methodologies for key experiments that would be cited in a comprehensive in vitro assessment.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Methodology:
-
Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT2A receptor are commonly used.
-
Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [3H]-ketanserin or [3H]-spiperone, is used.
-
Procedure:
-
Cell membranes expressing the 5-HT2A receptor are prepared.
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Non-specific binding is determined by adding a high concentration of a non-radiolabeled, potent 5-HT2A antagonist (e.g., ketanserin).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Iferanserin that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit 5-HT-induced intracellular calcium mobilization.
Methodology:
-
Cell Lines: HEK293 or CHO cells co-expressing the human 5-HT2A receptor and a G-protein that couples to phospholipase C (e.g., Gαq).
-
Assay Principle: Activation of the 5-HT2A receptor leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum.
-
Procedure:
-
Cells are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of the agonist, serotonin (5-HT), is added to stimulate the cells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of Iferanserin that produces 50% inhibition of the 5-HT-induced calcium response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the relevant signaling pathway and a typical experimental workflow.
Caption: 5-HT2A Receptor Signaling Pathway Antagonized by Iferanserin.
Caption: Workflow for a Calcium Mobilization Functional Assay.
Caption: Logical Relationship of Iferanserin's Pharmacological Profile.
Conclusion
This compound is a selective 5-HT2A receptor antagonist. While its clinical development has been halted, its in vitro characterization follows a standard paradigm for GPCR antagonists. A thorough assessment of its pharmacological profile would involve radioligand binding assays to determine affinity and functional assays, such as calcium mobilization, to quantify its antagonist potency. A comprehensive selectivity screen against other receptors would be crucial to fully understand its pharmacological profile. The lack of detailed, publicly available quantitative data for Iferanserin underscores the proprietary nature of much preclinical drug development data. The experimental protocols and conceptual frameworks provided here serve as a guide for the in vitro characterization of similar 5-HT2A receptor antagonists.
References
Iferanserin Hydrochloride: A Post-Mortem on the Discontinued Clinical Trials for Hemorrhoidal Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Iferanserin hydrochloride (formerly VEN-309) was a novel, selective 5-HT2A receptor antagonist under investigation as a topical treatment for symptomatic internal hemorrhoids. Despite promising results in a Phase IIb clinical trial, the subsequent Phase III study failed to meet its primary and secondary endpoints, leading to the discontinuation of its development for this indication. This technical guide provides an in-depth analysis of the iferanserin clinical trial program, including a detailed examination of the experimental protocols, a summary of the quantitative outcomes, and an exploration of the underlying scientific rationale. The aim is to offer valuable insights for researchers and professionals engaged in the development of new therapies for hemorrhoidal disease.
Introduction
Hemorrhoidal disease is a common anorectal condition characterized by the symptomatic enlargement and distal displacement of the normal anal cushions. Key symptoms include bleeding, pain, and itching, which can significantly impact a patient's quality of life. Current treatment options range from conservative management (dietary modification, topical agents) to office-based procedures and surgery. However, there remains a need for effective and well-tolerated pharmacological treatments.
This compound was developed as a new chemical entity targeting the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). The rationale for its use in hemorrhoids was based on the hypothesis that antagonism of the 5-HT2A receptor would lead to localized vasodilation, reduced vascular congestion, and alleviation of hemorrhoidal symptoms.
Mechanism of Action and Scientific Rationale
Iferanserin is a selective antagonist of the 5-HT2A receptor. In the context of hemorrhoidal pathophysiology, the scientific rationale for its use is centered on the role of serotonin in vascular tone. The binding of serotonin to 5-HT2A receptors on vascular smooth muscle cells is known to trigger a signaling cascade that results in vasoconstriction.[1][2][3] By blocking this interaction, iferanserin was expected to counteract this vasoconstriction, leading to a reduction in the vascular engorgement characteristic of hemorrhoids.
Signaling Pathway of 5-HT2A Receptor-Mediated Vasoconstriction
The following diagram illustrates the proposed signaling pathway targeted by iferanserin.
Caption: 5-HT2A Receptor Signaling Pathway in Vasoconstriction.
Clinical Development Program
The clinical development of iferanserin for hemorrhoidal disease included a Phase IIb and a pivotal Phase III clinical trial.
Phase IIb Clinical Trial (NCT01483833)
This randomized, double-blind, placebo-controlled study was conducted at five sites in Germany and aimed to evaluate the efficacy and tolerability of 10 mg iferanserin ointment applied intra-anally twice daily for 14 days.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Patient Population: 121 outpatients with Goligher grade I, II, and/or III internal hemorrhoids with bleeding.
-
Intervention:
-
Iferanserin ointment (10 mg) twice daily for 14 days.
-
Placebo ointment twice daily for 14 days.
-
-
Primary Efficacy Endpoints:
-
Patient-rated severity of daily bleeding on a 10-point scale.
-
-
Secondary Efficacy Endpoints:
-
Patient-rated severity of other hemorrhoidal symptoms (itching, pain, tenderness, etc.) on a 10-point scale.
-
Physician-assessed frequency and intensity of symptoms.
-
Phase III Clinical Trial (NCT01355874)
This pivotal Phase III study was a randomized, double-blind, placebo-controlled trial designed to confirm the efficacy and safety of iferanserin.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Patient Population: 603 patients with symptomatic internal hemorrhoids.
-
Intervention:
-
Iferanserin ointment (10 mg) twice daily for 14 days.
-
Iferanserin ointment (10 mg) twice daily for 7 days followed by placebo for 7 days.
-
Placebo ointment twice daily for 14 days.
-
-
Primary Efficacy Endpoint:
-
Elimination of bleeding from day 7 through day 14 of treatment.
-
-
Secondary Efficacy Endpoints:
-
Elimination of itching and pain from day 7 through day 14 of treatment.
-
Clinical Trial Workflow
The following diagram outlines the general workflow of the iferanserin clinical trials.
Caption: Generalized Clinical Trial Workflow for Iferanserin.
Clinical Trial Results
Phase IIb Trial Outcomes
The Phase IIb study yielded promising results, with iferanserin demonstrating a statistically significant improvement in key hemorrhoidal symptoms compared to placebo.
| Outcome Measure | Iferanserin | Placebo | p-value |
| Cessation of Bleeding by Day 14 | 57% | 20% | <0.0001 |
| Cessation of Itching by Day 14 | 59% | 32% | Not reported |
| Cessation of Pain by Day 14 | 50% | 18% | Not reported |
| Median Time to Cessation of Bleeding | 4.5 days | 10.5 days | <0.01 |
Data compiled from publicly available press releases and publications.
Phase III Trial Outcomes and Discontinuation
In contrast to the Phase IIb results, the pivotal Phase III trial failed to demonstrate a statistically significant improvement for iferanserin over placebo for the primary and secondary endpoints.[4]
| Outcome Measure | Iferanserin (14 days) | Iferanserin (7 days) | Placebo | Result |
| Primary Endpoint: Elimination of bleeding (Day 7-14) | Not Reported | Not Reported | Not Reported | Not Met |
| Secondary Endpoint: Elimination of itching (Day 7-14) | Not Reported | Not Reported | Not Reported | Not Met |
| Secondary Endpoint: Elimination of pain (Day 7-14) | Not Reported | Not Reported | Not Reported | Not Met |
Specific quantitative data from the Phase III trial were not publicly released in detail, with the sponsor, Ventrus Biosciences, announcing the failure to meet endpoints.[4]
The unexpected outcome of the Phase III study led to the decision to discontinue the development of iferanserin for the treatment of hemorrhoidal disease.
Discussion and Future Perspectives
The discontinuation of the iferanserin clinical trial program for hemorrhoids, despite a promising Phase IIb study, highlights the inherent challenges in drug development. Several factors could have contributed to the discrepant outcomes between the Phase IIb and Phase III trials, including potential differences in patient populations, placebo response rates, and the specific endpoints chosen for the pivotal study.
For future research in this area, several considerations emerge:
-
Patient Selection and Stratification: A more refined approach to patient selection, potentially stratifying by the severity of bleeding or other symptoms, could help identify patient populations most likely to respond to a particular therapy.
-
Endpoint Selection: The choice of primary and secondary endpoints is critical. Future studies might consider a composite endpoint that captures the multifactorial nature of hemorrhoidal disease.
-
Mechanism of Action: While the 5-HT2A receptor remains a plausible target, further investigation into the complex pathophysiology of hemorrhoids may reveal alternative or complementary therapeutic targets.
Conclusion
The clinical development of this compound for hemorrhoidal disease provides a valuable case study for researchers and drug development professionals. While the ultimate outcome was unsuccessful, the program underscores the importance of rigorous clinical trial design and the need for a deeper understanding of the underlying disease biology. The data and insights gleaned from the iferanserin trials can inform the design of future studies and contribute to the ongoing search for effective pharmacological treatments for this common and often debilitating condition.
References
- 1. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Iferanserin Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iferanserin hydrochloride is a selective serotonin 2A (5-HT2A) receptor antagonist that has been investigated for its therapeutic potential, most notably in the topical treatment of hemorrhoidal disease. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols relevant to its study. The information is intended to support researchers and drug development professionals in understanding the pharmacological profile of this compound.
Chemical and Physical Properties
This compound is the salt form of Iferanserin, a potent and selective antagonist of the 5-HT2A receptor. Its fundamental properties are summarized below for reference.
| Property | Value |
| Chemical Name | (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide hydrochloride |
| CAS Number | 210350-29-1 |
| Molecular Formula | C₂₃H₂₉ClN₂O |
| Molecular Weight | 384.95 g/mol |
| Synonyms | S-MPEC hydrochloride, VEN-309 |
Mechanism of Action and Signaling Pathway
Iferanserin is a selective antagonist of the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gq/G11 signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.
In the context of hemorrhoidal disease, it is hypothesized that the local application of a 5-HT2A antagonist like Iferanserin can modulate vascular tone and reduce symptoms such as bleeding and itching.
Figure 1: Iferanserin's antagonistic action on the 5-HT2A receptor signaling pathway.
Quantitative Data from Clinical Trials
A Phase IIb clinical trial evaluated the efficacy of a 10 mg twice-daily intra-anal ointment formulation of Iferanserin for the treatment of internal hemorrhoid disease.[1] The study was a randomized, double-blind, placebo-controlled trial conducted at five sites in Germany.[1]
| Efficacy Endpoint | Iferanserin (n=55) | Placebo (n=56) | p-value |
| Cessation of Bleeding by Day 14 | 57% | 20% | <0.05 |
| Cessation of Itching by Day 14 | 59% | 32% | <0.05 |
| Cessation of Pain by Day 14 | 50% | 18% | <0.05 |
Data adapted from a Phase IIb clinical trial of Iferanserin.[1][2]
The results of this study indicated that Iferanserin was associated with a statistically significant reduction in bleeding and itching compared to placebo.[1] However, a subsequent Phase 3 clinical trial did not meet its primary endpoints for the elimination of bleeding, itching, and pain.
Experimental Protocols
5-HT2A Receptor Binding Assay (Competitive)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as Iferanserin, for the 5-HT2A receptor. This type of assay is fundamental in early-stage drug discovery to characterize the interaction of a new chemical entity with its target.
Figure 2: General workflow for a 5-HT2A receptor competitive binding assay.
Materials:
-
Cell membranes expressing human 5-HT2A receptors (commercially available or prepared from cell lines)
-
Radioligand: [³H]ketanserin (a well-characterized 5-HT2A antagonist)
-
Test compound: this compound
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., unlabeled ketanserin or spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare solutions of the radioligand and the non-specific binding control in the assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
Radioligand ([³H]ketanserin) at a concentration near its Kd.
-
Either:
-
Varying concentrations of this compound (for the competition curve).
-
Assay buffer alone (for total binding).
-
A high concentration of the non-labeled antagonist (for non-specific binding).
-
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Iferanserin concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of Iferanserin that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a selective 5-HT2A receptor antagonist with a well-defined mechanism of action. While it showed initial promise in early clinical trials for the treatment of hemorrhoidal disease, it ultimately did not meet its primary endpoints in a pivotal Phase 3 study. The data and protocols presented in this guide provide a valuable resource for researchers interested in the pharmacology of 5-HT2A antagonists and the potential therapeutic applications of this class of compounds. Further investigation into the preclinical and clinical effects of Iferanserin could still yield valuable insights into the role of the 5-HT2A receptor in various physiological and pathological processes.
References
Methodological & Application
Application Note: Solubility Profile of Iferanserin Hydrochloride in DMSO and Common Laboratory Solvents
For Research Use Only.
Abstract
This application note provides a detailed protocol for determining the solubility of iferanserin hydrochloride, a selective 5-HT2A receptor antagonist, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Understanding the solubility of a compound is a critical first step in preclinical research and drug development, impacting everything from the preparation of stock solutions for in vitro assays to formulation development. This document outlines the materials and methodology for solubility determination using the reliable shake-flask method and presents the solubility data in a clear, tabular format. Additionally, it includes information on the signaling pathway associated with iferanserin's mechanism of action.
Introduction
Iferanserin is a selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses. By antagonizing this receptor, iferanserin can modulate these downstream signaling events. Accurate characterization of this compound's solubility is essential for researchers to prepare solutions of known concentrations for pharmacological studies.
Data Presentation
The solubility of this compound was determined in several common laboratory solvents using the shake-flask method at 25°C. The results are summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 | ≥ 143.5 | Freely soluble |
| Methanol | 15.2 | 43.6 | Soluble |
| Ethanol (95%) | 8.5 | 24.4 | Sparingly soluble |
| Deionized Water | 0.1 | 0.29 | Slightly soluble |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 0.08 | 0.23 | Slightly soluble |
Note: The data presented in this table are representative and may vary based on the specific experimental conditions, including the purity of the compound and solvents.
Experimental Protocols
Determination of this compound Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5]
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), ≥99.5% purity
-
Methanol, ACS grade
-
Ethanol, 95%
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker incubator
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound powder to individual glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (DMSO, Methanol, Ethanol, Deionized Water, or PBS) to each corresponding vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker incubator set to 25°C. Agitate the samples at a constant speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed for at least one hour to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.
-
Sample Collection: Carefully aspirate a clear aliquot of the supernatant using a calibrated pipette, ensuring not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered supernatant. This concentration represents the solubility of the compound in that solvent at 25°C.
-
Visualizations
Signaling Pathway of the 5-HT2A Receptor
The following diagram illustrates the canonical signaling pathway of the 5-HT2A receptor, which is antagonized by iferanserin.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps of the shake-flask method for determining solubility.
Caption: Shake-Flask Solubility Workflow.
References
Application Notes and Protocols: Iferanserin Hydrochloride for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the development of treatments for a variety of disorders.[2][4][5] This document provides detailed protocols for the preparation of this compound solutions and for conducting in vitro assays to characterize its antagonist activity at the 5-HT2A receptor.
Data Presentation
The following table summarizes the typical quantitative data obtained from the in vitro assays described in this document.
| Parameter | Assay Type | Description | Typical Value |
| Ki (nM) | Radioligand Binding Assay | Inhibitory constant, a measure of the binding affinity of iferanserin to the 5-HT2A receptor. | To be determined experimentally |
| IC50 (nM) | Radioligand Binding Assay | Concentration of iferanserin that inhibits 50% of the specific binding of a radiolabeled ligand. | To be determined experimentally |
| EC50 (nM) of Agonist | Functional Assay (e.g., Calcium Mobilization) | Concentration of a 5-HT2A agonist (e.g., serotonin) that produces 50% of its maximal response. | To be determined experimentally |
| IC50 (nM) | Functional Assay (e.g., Calcium Mobilization) | Concentration of iferanserin that inhibits 50% of the response induced by a fixed concentration of a 5-HT2A agonist. | To be determined experimentally |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for use in various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If precipitation or phase separation is observed, the solution can be gently heated (e.g., at 37°C) and/or sonicated until the compound is fully dissolved.[1]
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[1]
In Vitro Assay: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[6][7]
-
Radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin).[8]
-
This compound stock solution (prepared as described above).
-
Non-labeled 5-HT2A antagonist for determining non-specific binding (e.g., ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.[8]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound from the stock solution in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membranes (protein concentration to be optimized, e.g., 70 µ g/well ).[8]
-
Radiolabeled ligand at a concentration close to its Kd value.
-
Either assay buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or the serially diluted this compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 20 minutes for [3H]ketanserin).[8]
-
After incubation, rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Assay: Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[6][9][10]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A 5-HT2A receptor agonist (e.g., serotonin).
-
This compound stock solution.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with liquid handling capabilities.
Protocol:
-
Seed the 5-HT2A receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
During the dye-loading incubation, prepare serial dilutions of this compound in assay buffer.
-
After dye loading, wash the cells with assay buffer.
-
Add the serially diluted this compound to the wells and incubate for a predetermined time (pre-incubation).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells simultaneously using the plate reader's liquid handling system.[11]
-
Continue to record the fluorescence intensity for a few minutes to capture the peak calcium response.
-
The antagonist effect of iferanserin is determined by its ability to reduce the agonist-induced fluorescence signal.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for Calcium Mobilization Assay.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A_receptor [bionity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 11. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Storage and Stability of Iferanserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions and a detailed protocol for assessing the stability of Iferanserin hydrochloride. The information is intended to guide researchers in maintaining the integrity of the compound and in developing robust analytical methods for its evaluation.
Storage Conditions
Proper storage of this compound is critical to ensure its stability and integrity for research and development purposes. Based on available data for stock solutions, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Packaging and Environment |
| -80°C | Up to 6 months | Sealed, airtight containers, protected from moisture and light.[1] |
| -20°C | Up to 1 month | Sealed, airtight containers, protected from moisture and light.[1] |
| Room Temperature | Short-term (hours) | For immediate use after preparation. Protect from light. |
Stability Profile and Degradation Pathways
While specific degradation pathways for this compound are not extensively published, forced degradation studies are essential to elucidate its intrinsic stability. Such studies involve subjecting the drug to harsh conditions to accelerate its decomposition. The information gathered is crucial for developing stability-indicating analytical methods and for understanding potential degradation products.
A stability-indicating method is an analytical procedure used to quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Experimental Protocols
The following protocols are generalized based on standard pharmaceutical industry practices for forced degradation studies and the development of a stability-indicating HPLC method. These should be adapted and validated specifically for this compound.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 1N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in methanol to prepare a solution of known concentration.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare solutions of appropriate concentration for HPLC analysis.
-
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60°C | 24 hours |
| Base Hydrolysis | 1N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 105°C | 48 hours |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Ambient | As per ICH Q1B |
Protocol for Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Chromatographic Conditions (Hypothetical):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Method Development:
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good separation between the parent drug and any degradation peaks observed in the forced degradation samples.
-
The goal is to have a resolution of >1.5 between all peaks of interest.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo (if in formulation), this compound standard, and stressed samples to demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 5-150 µg/mL) and plot the peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank or placebo matrix at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
-
Visualizations
Caption: Workflow for Iferanserin HCl stability testing.
Caption: Potential degradation pathways for Iferanserin HCl.
References
Application Notes and Protocols for Iferanserin Hydrochloride in 5-HT2A Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, a key G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes.[1] Understanding the binding characteristics of compounds like this compound to the 5-HT2A receptor is crucial for the development of novel therapeutics targeting this system. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor. Additionally, it outlines the primary signaling pathway associated with 5-HT2A receptor activation.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a subtype of the 5-HT2 receptor family and functions as a G protein-coupled receptor (GPCR).[2] Upon activation by an agonist, the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[2][3] This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC).[2][3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[3][4] The increase in intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC).[2][3] This signaling cascade is central to the excitatory functions mediated by the 5-HT2A receptor.[2] While this is the canonical pathway, it's worth noting that the 5-HT2A receptor can also activate other signaling cascades in a ligand-dependent manner.[3]
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for this compound at the human 5-HT2A receptor, as would be determined by the protocol below. This data is for illustrative purposes.
| Compound | Radioligand | Receptor Source | Assay Type | Ki (nM) | IC50 (nM) |
| Iferanserin HCl | [3H]Ketanserin | Human recombinant 5-HT2A | Competition | 5.2 | 10.5 |
| Ketanserin | [3H]Ketanserin | Human recombinant 5-HT2A | Saturation | 2.0 (Kd) | N/A |
Experimental Protocol: 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the 5-HT2A receptor. The assay is based on the displacement of a known radiolabeled 5-HT2A antagonist, such as [3H]ketanserin, by the unlabeled test compound (this compound).
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: (e.g., Betaplate Scint).
-
96-well Filter Plates: (e.g., Millipore MultiScreen with GF/C filters).
-
Filtration Apparatus: Vacuum manifold for 96-well plates.
-
Scintillation Counter: (e.g., MicroBeta counter).
-
Standard laboratory equipment: Pipettes, tubes, etc.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
Dilute the [3H]ketanserin in the assay buffer to a final concentration that is approximately equal to its Kd for the 5-HT2A receptor (e.g., 2 nM).[5]
-
Prepare the receptor membranes by homogenizing the cells in a lysis buffer and centrifuging to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[6]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well format.
-
Total Binding Wells: Add assay buffer, a known amount of receptor membrane preparation (e.g., 10-20 µg of protein), and the diluted [3H]ketanserin.
-
Non-specific Binding (NSB) Wells: Add assay buffer, receptor membranes, [3H]ketanserin, and a high concentration of unlabeled ketanserin (e.g., 10 µM).
-
Competition Wells: Add assay buffer, receptor membranes, [3H]ketanserin, and varying concentrations of this compound.
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
-
Scintillation Counting:
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
-
Determine the IC50:
-
The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be determined by non-linear regression analysis of the competition curve.
-
-
Calculate the Ki:
-
The inhibition constant (Ki) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
This application note provides a comprehensive framework for conducting a 5-HT2A receptor binding assay using this compound. The detailed protocol and understanding of the underlying signaling pathway are essential for researchers in pharmacology and drug discovery to accurately characterize the interaction of novel compounds with the 5-HT2A receptor. Adherence to this protocol will enable the generation of reliable and reproducible binding affinity data, which is a critical step in the evaluation of potential therapeutic agents.
References
- 1. Iferanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Iferanserin Hydrochloride in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, couples to the Gq/11 signaling pathway. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration can be monitored using fluorescent calcium indicators, providing a robust method for assessing receptor activation and antagonism.
Calcium imaging assays are a widely used functional assay in drug discovery for screening and characterizing compounds that modulate the activity of Gq-coupled receptors like the 5-HT2A receptor. These assays offer a high-throughput and quantitative method to determine the potency and efficacy of receptor ligands. As an antagonist, this compound is expected to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist in a concentration-dependent manner.
These application notes provide a detailed protocol for utilizing this compound in a calcium imaging assay to determine its inhibitory potency (IC50) against the human 5-HT2A receptor.
Data Presentation
The following table summarizes representative quantitative data for a selective 5-HT2A receptor antagonist, which can be used as a benchmark for experiments with this compound.
| Compound | Target Receptor | Assay Type | Agonist Used (Concentration) | IC50 (nM) | Cell Line |
| Representative 5-HT2A Antagonist | Human 5-HT2A | Calcium Flux | Serotonin (EC80) | 5.2 | HEK293 |
| Ketanserin | Human 5-HT2A | Calcium Flux | Serotonin (EC80) | 10.8 | CHO-K1 |
| M100907 | Human 5-HT2A | Calcium Flux | Serotonin (EC80) | 1.5 | HEK293 |
Note: The data presented for the "Representative 5-HT2A Antagonist" is hypothetical and intended for illustrative purposes. Actual values for this compound should be determined experimentally.
Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow
Caption: Calcium Imaging Assay Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or water) and perform serial dilutions to obtain the desired final concentrations.
-
5-HT2A Receptor Agonist: Serotonin (5-Hydroxytryptamine) or a selective agonist like DOI.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or a similar calcium-sensitive dye.
-
Pluronic F-127: To aid in the dispersion of the AM ester dyes.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells (optional, but recommended for some cell lines like CHO).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Cell Preparation
-
The day before the assay, seed the 5-HT2A receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
Dye Loading
-
On the day of the assay, prepare the dye loading solution. For example, for Fluo-4 AM, prepare a solution in assay buffer containing the dye (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02-0.04%), and probenecid (e.g., 2.5 mM).
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 60 minutes at 37°C or room temperature, protected from light.
This compound Incubation (Antagonist Mode)
-
Prepare serial dilutions of this compound in assay buffer at concentrations that are a multiple of the final desired concentration (e.g., 2x or 5x).
-
After the dye loading incubation, gently wash the cells twice with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
Agonist Stimulation and Fluorescence Measurement
-
Prepare the 5-HT2A agonist solution in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x or 10x). The final concentration of the agonist should be at its EC80 (the concentration that produces 80% of its maximal response), which should be predetermined in a separate agonist dose-response experiment.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Use the instrument's injector to add the agonist solution to all wells simultaneously.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
Data Analysis
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no antagonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Logical Relationship Diagram
Caption: Logical Flow of the Experiment.
References
Application Notes and Protocols for Iferanserin Hydrochloride in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Serotonin (5-hydroxytryptamine, 5-HT) induces smooth muscle contraction primarily through the activation of 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by 5-HT2A receptor activation is a well-established pathway for smooth muscle excitation and contraction.
Signaling Pathway of 5-HT2A Receptor-Mediated Smooth Muscle Contraction
Activation of the 5-HT2A receptor by serotonin leads to the coupling and activation of the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. Simultaneously, DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the phosphorylation of contractile proteins. Iferanserin hydrochloride acts as a competitive antagonist at the 5-HT2A receptor, preventing serotonin from binding and thereby inhibiting this entire signaling cascade, leading to the relaxation of smooth muscle or the prevention of serotonin-induced contraction.
Data Presentation
| Antagonist | Preparation | Agonist | pA2 / pKB Value | Reference |
| Ketanserin | Porcine proximal stomach | α-Methyl-5-HT | 8.23 ± 0.90 (pKB) | [1][2] |
| Ketanserin | Rat tail artery | 5-HT | 9.19 (pA2) | [3] |
| Ritanserin | Bovine tracheal smooth muscle | 5-HT | - | [4] |
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol describes the methodology for assessing the effect of this compound on serotonin-induced contraction of isolated smooth muscle tissue, such as aortic rings or tracheal strips, using an organ bath system.
Materials:
-
This compound
-
Serotonin hydrochloride
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta, guinea pig trachea)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
-
Standard laboratory glassware and dissection tools
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or DMSO).
-
Prepare a stock solution of serotonin hydrochloride in distilled water.
-
Prepare fresh Krebs-Henseleit solution and maintain it at 37°C, continuously bubbled with carbogen gas.
-
-
Tissue Dissection and Mounting:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.
-
For vascular studies, cut the aorta into rings of 2-3 mm in width. For airway studies, prepare tracheal strips.
-
Suspend the tissue rings or strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.
-
Connect one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
Wash the tissues and allow them to return to the baseline resting tension.
-
-
Antagonist Incubation:
-
Add the desired concentration of this compound (or vehicle control) to the organ baths.
-
Incubate the tissues with the antagonist for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
-
Cumulative Concentration-Response Curve for Serotonin:
-
Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of serotonin to the organ baths in a stepwise manner.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the contractile responses.
-
Plot the concentration-response curves for serotonin in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values for serotonin in each condition.
-
If Iferanserin acts as a competitive antagonist, a rightward parallel shift in the concentration-response curve should be observed.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting log(dose ratio - 1) against the log of the molar concentration of Iferanserin. The x-intercept of the linear regression will provide the pA2 value.
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the 5-HT2A receptor in smooth muscle contraction. The provided protocols and background information offer a solid foundation for researchers to explore its effects. While specific quantitative potency data for Iferanserin in smooth muscle is currently limited in the public domain, the methodologies described allow for its empirical determination. The comparative data for other 5-HT2A antagonists serve as a useful benchmark for such studies. As a selective antagonist, Iferanserin can aid in elucidating the physiological and pathophysiological roles of serotonergic signaling in various smooth muscle-containing tissues.
References
- 1. Smooth muscle 5-HT2A receptors mediating contraction of porcine isolated proximal stomach strips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smooth muscle 5-HT2A receptors mediating contraction of porcine isolated proximal stomach strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of alpha 1-adrenoceptor antagonism of ketanserin on the nature of its 5-HT2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A, 5-HT1B/D, 5HT3 and 5-HT7 receptors as mediators of serotonin-induced direct contractile response of bovine airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Iferanserin Hydrochloride In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] While it has been investigated for the treatment of internal hemorrhoidal disease in humans, detailed preclinical data regarding its in vivo administration in animal models remains largely unavailable in publicly accessible literature. This document aims to provide a foundational guide for researchers interested in designing and conducting in vivo studies with this compound. Given the limited specific data on Iferanserin, this guide draws upon general principles of in vivo administration for 5-HT2A receptor antagonists and outlines the necessary steps and considerations for establishing robust experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively blocking the 5-HT2A receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gq/11 signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.
By antagonizing the 5-HT2A receptor, this compound is expected to inhibit these downstream signaling events. This mechanism is relevant in various physiological and pathological processes, making it a target of interest for multiple therapeutic areas.
5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling pathway.
Application Notes for In Vivo Studies
Due to the absence of specific published in vivo protocols for this compound in common animal models for conditions like pulmonary hypertension or neurological disorders, researchers should initiate their studies with dose-range finding and pharmacokinetic profiling.
Animal Model Selection
The choice of animal model is contingent on the therapeutic area of investigation. For instance:
-
Pulmonary Arterial Hypertension (PAH): Rodent models such as the monocrotaline-induced PAH in rats or the Sugen/hypoxia model in mice are commonly used to recapitulate key features of the human disease.[2][3][4][5]
-
Neurological Disorders: Various transgenic or pharmacologically-induced models exist for conditions like Parkinson's disease, schizophrenia, or anxiety, where 5-HT2A receptors play a modulatory role.
-
General Safety and Toxicology: Standard rodent (rats, mice) and non-rodent (dogs, non-human primates) species are used.
Formulation and Administration Route
-
Formulation: this compound's solubility and stability in various vehicles should be determined. Common vehicles for oral administration in rodents include water, saline, or suspensions in methylcellulose or carboxymethylcellulose. For intravenous administration, sterile saline or other buffered solutions are appropriate.
-
Route of Administration: The intended clinical route should be mimicked where possible. Oral gavage (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) are common routes in preclinical studies.
Dose Selection and Range-Finding Studies
-
Initial Dose Estimation: In the absence of published data, initial dose selection can be guided by in vitro potency (e.g., Ki or IC50 values) and data from structurally or mechanistically similar compounds.
-
Dose-Range Finding (DRF) Studies: These are critical to establish a safe and effective dose range. A typical DRF study involves administering single, escalating doses to a small number of animals and observing for clinical signs of toxicity and any desired pharmacological effect.
Experimental Protocols (General Framework)
The following are generalized protocols that must be adapted based on the specific research question and animal model.
Protocol 1: Single-Dose Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after a single administration.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Administration equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast animals overnight with free access to water.
-
Administer a single dose of this compound via the chosen route (e.g., 10 mg/kg, p.o.).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Calculate key PK parameters.
Data Presentation:
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | [To be determined] |
| Tmax | h | [To be determined] |
| AUC(0-t) | ngh/mL | [To be determined] |
| AUC(0-inf) | ngh/mL | [To be determined] |
| t1/2 | h | [To be determined] |
| CL/F | mL/h/kg | [To be determined] |
| Vd/F | L/kg | [To be determined] |
Protocol 2: Efficacy Evaluation in a Disease Model (Example: Monocrotaline-Induced PAH in Rats)
Objective: To assess the therapeutic efficacy of this compound in a rat model of pulmonary hypertension.
Materials:
-
Monocrotaline (MCT)
-
This compound
-
Wistar rats (male, 8-10 weeks old)
-
Echocardiography equipment
-
Hemodynamic monitoring system (for right ventricular systolic pressure - RVSP)
-
Histology supplies
Experimental Workflow:
Caption: Experimental workflow for evaluating Iferanserin HCl in a PAH model.
Procedure:
-
On Day 0, induce PAH by a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).
-
From Day 14 to Day 28, administer this compound or vehicle daily via the chosen route.
-
On Day 28, perform echocardiography to assess right ventricular function.
-
Following echocardiography, measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Euthanize the animals and collect heart and lung tissues for histological analysis (e.g., right ventricular hypertrophy assessment and pulmonary vessel wall thickness).
Data Presentation:
Table 2: Hypothetical Efficacy Data of this compound in a Rat PAH Model
| Group | n | RVSP (mmHg) | RV Hypertrophy (RV/LV+S) | Pulmonary Artery Wall Thickness (%) |
| Sham | 8 | [To be determined] | [To be determined] | [To be determined] |
| MCT + Vehicle | 8 | [To be determined] | [To be determined] | [To be determined] |
| MCT + Iferanserin (Low Dose) | 8 | [To be determined] | [To be determined] | [To be determined] |
| MCT + Iferanserin (High Dose) | 8 | [To be determined] | [To be determined] | [To be determined] |
| (RV/LV+S: Right Ventricle weight / Left Ventricle + Septum weight) |
Conclusion
The successful in vivo administration of this compound in animal models requires a systematic approach, starting with fundamental pharmacokinetic and dose-range finding studies. The protocols and frameworks provided herein offer a starting point for researchers to design their experiments. It is imperative to adapt these general guidelines to the specific scientific question and to adhere to all institutional and national regulations regarding animal welfare. As more research is conducted and published, a more detailed and specific understanding of the in vivo effects of this compound will emerge.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Preclinical Abuse Potential Assessment of Flibanserin: Effects on Intracranial Self-Stimulation in Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ventrus Biosciences, Inc. Announces Publication of Prior Phase 2b Study on the Safety and Efficacy of Iferanserin in the Treatment of Hemorrhoid Disease - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of flibanserin in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Considerations for Iferanserin Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] Antagonism of the 5-HT2A receptor is a mechanism of action for therapeutic agents targeting a variety of conditions, including cardiovascular and digestive system disorders.[1] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is widely distributed throughout the central nervous system and in peripheral tissues.[2] Its activation by serotonin triggers a signaling cascade that has been implicated in the modulation of mood, perception, and cognition.[2] By blocking this activation, 5-HT2A antagonists can modulate serotonin signaling pathways, which may be beneficial in conditions associated with serotonin overactivity.[2]
Preclinical evaluation in animal models is a critical step in the development of any new therapeutic agent. Establishing an appropriate dose range in relevant animal models, such as rats, is fundamental for designing subsequent efficacy and safety studies. This document provides detailed application notes and protocols to guide researchers in determining appropriate dosing for this compound in rats. Due to the limited publicly available data on this compound in rats, this document includes dosing information for other 5-HT2A receptor antagonists to provide a basis for initial dose selection.
Quantitative Data Summary
The following table summarizes the oral (p.o.) and subcutaneous (s.c.) dosing information for several 5-HT2A receptor antagonists in rats, which can be used to inform the initial dose-ranging studies for this compound.
| Compound | Route of Administration | Dose Range (mg/kg) | Species/Strain | Observed Effects/Context of Study | Reference(s) |
| Ketanserin | p.o. | 1 - 40 | Rat | Pharmacokinetic studies. | [3] |
| s.c. | 1 - 2 | Sprague-Dawley Rat | Decreased nicotine self-administration. | [4] | |
| p.o. (gavage) | Not specified | Sprague-Dawley Rat | Chronic treatment to assess cardiovascular effects. | [5] | |
| Risperidone | p.o. | 1 - 4 | Wistar Rat | Chronic treatment to assess pharmacotoxicological targets. | [6] |
| s.c. | 1 - 3 | Long-Evans Rat | Developmental effects on locomotor activity. | [7] | |
| M100907 (Volinanserin) | i.p. | 0.008 - 2.0 | Mouse | Assessment of locomotor activity. | [8] |
| s.c. | 0.5 | Wistar Rat | Attenuation of PCP-induced Fos expression. | [9] | |
| i.p. | 0.001 - 0.032 | Rat | Blockade of DOI-induced intracranial self-stimulation depression. | [10] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway associated with 5-HT2A receptor antagonism.
Experimental Protocols
The following protocols are designed to guide the initial dose-finding and pharmacokinetic studies of this compound in rats. These protocols are based on established methodologies and should be adapted based on the specific research questions and institutional guidelines.
Protocol 1: Dose Range-Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a suitable suspension vehicle like 0.5% carboxymethylcellulose)
-
Male and female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Animal balance
Procedure:
-
Dose Selection: Based on the data from similar 5-HT2A antagonists (see table above), select an initial low dose (e.g., 1 mg/kg) and a series of escalating doses (e.g., 3, 10, 30, 100 mg/kg). The dose progression should be guided by the principles of dose-ranging studies, which often involve a wide range of doses in the initial phase.[11]
-
Dose Formulation: Prepare the dosing solutions/suspensions of this compound in the chosen vehicle at the desired concentrations. Ensure the formulation is homogenous.
-
Animal Groups: Assign a minimum of 3-5 rats per sex to each dose group, including a vehicle control group.
-
Administration: Administer a single dose of the respective formulation to each rat via oral gavage. The volume should not exceed 10 mL/kg.
-
Clinical Observations: Observe the animals continuously for the first 4 hours post-dosing and then at least twice daily for 7-14 days. Record any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or serious signs of toxicity. This information will be used to select dose levels for subsequent studies.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral dose.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley or Wistar rats with indwelling jugular vein catheters (for serial blood sampling)
-
Oral gavage needles
-
Syringes
-
Anticoagulant (e.g., heparin or EDTA)
-
Microcentrifuge tubes
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Dose Selection: Based on the results of the dose-ranging study, select 2-3 dose levels (e.g., low, medium, and high) that are well-tolerated.
-
Animal Groups: Assign a minimum of 3-5 rats per dose group.
-
Administration: Administer a single oral dose of this compound to each rat.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a dose-finding and pharmacokinetic study of a novel compound in rats.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Pharmacokinetics and tissue distribution of ketanserin in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. [scholars.duke.edu]
- 5. Does chronic ketanserin treatment enhance bradycardia in old rats by serotonergic blockade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. M100907, a selective 5-HT(2A) receptor antagonist, attenuates phencyclidine-induced Fos expression in discrete regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Iferanserin hydrochloride concentration for cell-based assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Iferanserin hydrochloride in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the serotonin 2A (5-HT2A) receptor.[1][2] Its primary mechanism involves blocking the binding of serotonin to the 5-HT2A receptor, thereby inhibiting its downstream signaling. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[3][4][5] Inhibition by Iferanserin prevents the activation of Phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium release and Protein Kinase C (PKC) activation.[3][6]
Q2: How should I prepare and store a stock solution of this compound?
Proper preparation and storage are critical for maintaining the compound's activity.
-
Solubility: this compound can be challenging to dissolve. The use of solvents like DMSO is common.[1] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[1]
-
Stock Solution: A common starting point is to create a high-concentration stock (e.g., 10 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[1]
Q3: What is a recommended starting concentration for my cell-based assay?
Q4: How do I determine the precise optimal concentration for my experiment?
The ideal concentration should be determined by performing a dose-response curve. This involves treating your cells with a range of Iferanserin concentrations (typically using serial dilutions) and measuring the biological outcome. The goal is to identify the IC50 (half-maximal inhibitory concentration), which represents the concentration at which Iferanserin produces 50% of its maximal inhibitory effect. This value is a key measure of the drug's potency.[7] A detailed protocol for this procedure is provided below.
Signaling Pathway and Experimental Workflow
Data Summary
| Compound Property | Information |
| Name | This compound |
| Synonyms | S-MPEC, VEN-309[2] |
| Molecular Formula | C₂₃H₂₈N₂O[2][8] |
| Molecular Weight | 348.49 g/mol [2][8] |
| Target | Serotonin 2A (5-HT2A) Receptor[1][2] |
| Mechanism | Selective Antagonist[1][2] |
| Assay Type | Recommended Starting Concentration Range for Optimization | Notes |
| Signaling Assays (e.g., Calcium Mobilization, IP1) | 1 nM - 10 µM | A wide range is recommended to capture the full inhibitory curve. |
| Cell Viability/Cytotoxicity Assays (e.g., MTS, MTT) | 100 nM - 50 µM | Higher concentrations may be needed to observe cytotoxic effects.[9] |
| Phenotypic Assays (e.g., Migration, Proliferation) | 10 nM - 20 µM | The effective concentration will be highly dependent on the assay endpoint and duration. |
| Disclaimer: These are suggested starting ranges. The optimal concentration must be determined empirically for each specific cell line and experimental condition. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak antagonist effect observed. | 1. Concentration too low: The concentrations tested are below the effective range for your cell system. 2. Solubility Issue: Iferanserin has precipitated out of the assay medium.[1] 3. Cell Line Insensitivity: The cell line expresses low levels of the 5-HT2A receptor or is otherwise non-responsive. 4. Inactive Compound: Improper storage has led to compound degradation.[1] | 1. Test a higher range of concentrations (e.g., up to 20 µM). 2. Visually inspect wells for precipitate. Ensure the final DMSO concentration is low (<0.5%) and compatible with your cells. Consider using a vehicle control. 3. Confirm 5-HT2A receptor expression via qPCR or Western Blot. Test cells with a known 5-HT2A agonist to ensure the pathway is functional. 4. Use a fresh aliquot of the stock solution. |
| High cell death or cytotoxicity observed. | 1. Concentration too high: The dose is in a toxic range for the cells. 2. Off-target effects: At high concentrations, "selective" drugs can interact with other targets, causing toxicity.[10][11][12] 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | 1. Lower the concentration range in your dose-response experiment. 2. Run a parallel cytotoxicity assay (e.g., MTS, CellTiter-Glo) to distinguish targeted inhibition from general toxicity. Always use the lowest effective concentration for your experiments. 3. Ensure the final solvent concentration is consistent across all wells (including controls) and is at a level tolerated by your cells (typically <0.5% for DMSO). |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Compound Precipitation: Poor solubility leads to inconsistent concentrations in the wells. 3. Assay Conditions: Factors like incubation time, cell passage number, or plate edge effects are introducing variability.[13] | 1. Ensure a homogenous single-cell suspension before plating and be precise with pipetting. 2. Prepare fresh dilutions for each experiment and visually inspect for precipitation before adding to cells. 3. Standardize all assay parameters. Avoid using the outer wells of the plate if edge effects are suspected, or fill them with sterile PBS. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution (Mass = 10 mM * 348.49 g/mol * Volume in L).
-
Carefully weigh the required amount of powder.
-
Add the appropriate volume of 100% DMSO to the powder to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the solution or use a sonicator bath to aid dissolution.[1]
-
Aliquot the 10 mM stock solution into single-use, light-protecting tubes.
-
Store aliquots at -80°C for long-term storage.[1]
Protocol 2: Determining Optimal Concentration (IC50) using a Calcium Mobilization Assay
This protocol describes a functional antagonist assay to determine the IC50 of Iferanserin by measuring its ability to block serotonin-induced calcium release.
Materials:
-
Cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 stable cell line).[14]
-
Black, clear-bottom 96-well or 384-well assay plates.
-
Complete cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
This compound 10 mM stock solution.
-
Serotonin (5-HT) stock solution.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
Part A: Cell Plating & Dye Loading
-
Seed the 5-HT2A-expressing cells into the assay plate at an optimized density and incubate for 18-24 hours.
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
Part B: Antagonist Assay
-
During the dye incubation, prepare serial dilutions of Iferanserin in assay buffer. For a 10-point curve, you might start with a 20 µM working solution and perform 1:3 dilutions down to the pM range. Include a "vehicle only" control.
-
Prepare the serotonin agonist solution at a concentration that elicits ~80% of its maximal response (the EC80). This value must be determined in a separate agonist dose-response experiment.
-
After dye loading, carefully replace the dye solution with the Iferanserin serial dilutions and the vehicle control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.
-
Place the assay plate into the fluorescence plate reader.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject the EC80 concentration of serotonin into all wells and continue recording the fluorescence signal for 60-120 seconds.
Part C: Data Analysis
-
Determine the peak fluorescence response for each well after agonist injection.
-
Normalize the data: Set the average response of the "vehicle only" control (with agonist) as 0% inhibition and the response of a "no agonist" control as 100% inhibition.
-
Plot the % inhibition against the logarithm of the Iferanserin concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software (like GraphPad Prism) to calculate the IC50 value.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iferanserin - Wikipedia [en.wikipedia.org]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iferanserin | C23H28N2O | CID 6445539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. synentec.com [synentec.com]
Technical Support Center: Iferanserin Hydrochloride Off-Target Effects Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of off-target effects of Iferanserin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). Its therapeutic rationale was based on the modulation of serotonergic signaling.
Q2: Why is assessing off-target effects crucial for a seemingly selective compound like Iferanserin?
Even highly selective compounds can interact with other molecular targets, especially at higher concentrations. These "off-target" interactions can lead to unexpected side effects or provide opportunities for drug repositioning. A thorough off-target assessment is a critical component of preclinical safety evaluation.
Q3: What are the most common off-target concerns for 5-HT2A antagonists?
Based on the pharmacology of similar compounds, potential off-target interactions for 5-HT2A antagonists may include other G-protein coupled receptors (GPCRs), kinases, and ion channels. Cross-reactivity with other serotonin receptor subtypes (e.g., 5-HT2C) or adrenergic receptors is a common area of investigation.[1]
Q4: I am observing unexpected cellular phenotypes in my experiments with Iferanserin. How can I begin to troubleshoot for potential off-target effects?
First, confirm the on-target effect by measuring the blockade of 5-HT2A receptor activation. If the on-target effect is as expected, consider the possibility of off-target interactions. A good starting point is to perform a broad panel screen, such as a commercially available safety pharmacology screen (e.g., a CEREP panel), which assesses binding to a wide range of receptors and enzymes. Also, review the literature for the off-target profiles of other 5-HT2A antagonists to identify likely candidates for interaction.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected change in cell proliferation or viability. | Cytotoxicity due to off-target effects on essential cellular machinery or signaling pathways. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration-dependent effect of Iferanserin on cell viability. |
| Alterations in signaling pathways unrelated to 5-HT2A. | Inhibition or activation of an off-target kinase or another receptor that modulates the observed pathway. | Conduct a broad kinase profiling assay to identify potential off-target kinase interactions. Perform a receptor binding assay against a panel of receptors known to be involved in the affected pathway. |
| Inconsistent results between different cell lines. | Differential expression of off-target proteins in the cell lines used. | Characterize the expression levels of potential off-target receptors or kinases in your cell models using techniques like qPCR or western blotting. |
| In vivo side effects not predicted by the 5-HT2A antagonism. | Interaction with a receptor or enzyme that has a known physiological role related to the observed side effect. | Consult preclinical safety pharmacology data for similar compounds. If a specific off-target is suspected, conduct functional assays to confirm the interaction and its physiological consequence. |
Quantitative Data Summary
Disclaimer: The following data is representative of a typical selective 5-HT2A antagonist and is provided for illustrative purposes, as specific preclinical off-target screening data for this compound is not publicly available.
Table 1: Representative Off-Target Receptor Binding Profile
This table summarizes the binding affinities of a representative selective 5-HT2A antagonist against a panel of receptors. Data is presented as the inhibitory constant (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity.
| Target | Ki (nM) | Selectivity vs. 5-HT2A |
| 5-HT2A | 0.5 | - |
| 5-HT2C | 50 | 100-fold |
| Alpha-1A Adrenergic | 150 | 300-fold |
| Dopamine D2 | >1000 | >2000-fold |
| Histamine H1 | >1000 | >2000-fold |
| Muscarinic M1 | >1000 | >2000-fold |
Table 2: Representative Kinase Inhibition Profile
This table shows the percent inhibition of a panel of kinases at a screening concentration of 1 µM for a representative 5-HT2A antagonist.
| Kinase Target | % Inhibition @ 1 µM |
| ROCK1 | < 10% |
| PKA | < 5% |
| PKCα | < 10% |
| CDK2 | < 5% |
| ERK1 | < 5% |
Table 3: Representative Cytotoxicity Data
This table presents the half-maximal cytotoxic concentration (CC50) in a human cell line (e.g., HEK293) for a representative 5-HT2A antagonist.
| Cell Line | Assay | CC50 (µM) |
| HEK293 | MTT Assay | > 50 |
Experimental Protocols
Radioligand Binding Assay for Off-Target Receptor Screening
Objective: To determine the binding affinity of this compound for a panel of off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest.[2]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand for the receptor of interest, and varying concentrations of this compound.[3][4][5][6]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Iferanserin that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Kinase Profiling Assay
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Assay Principle: The assay measures the amount of ATP consumed during the kinase reaction, which is detected as a luminescent signal.[7]
-
Reagents: Use a commercially available kinase profiling system that includes purified kinases, substrates, and ATP.[8][9]
-
Assay Procedure:
-
In a multi-well plate, add the kinase, the specific substrate, and this compound at a defined concentration (e.g., 1 µM or 10 µM).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature.
-
Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent.
-
-
Data Analysis: Calculate the percent inhibition of each kinase by comparing the signal in the presence of Iferanserin to the control (vehicle-treated) wells.
MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic potential of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10][11][12][13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.[10][11][12][13]
-
Formazan Solubilization: In living cells, mitochondrial dehydrogenases reduce MTT to a purple formazan product. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10][11][12][13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value.
Visualizations
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
Technical Support Center: Iferanserin Hydrochloride and Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of Iferanserin hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: Iferanserin is known to be a 5-HT2A receptor antagonist.[1] In the context of cell culture, compounds with this mechanism of action have been shown to potentially inhibit cell viability and induce apoptosis in certain cell types, such as hepatic stellate cells.[1] The primary action of this compound is blocking the 5-hydroxytryptamine 2A (5-HT2A) receptor, which can influence various cellular signaling pathways.
Q2: Have any cytotoxic effects of this compound been reported in the literature?
A2: Currently, there is a lack of specific published data detailing a systematic evaluation of this compound's cytotoxicity across a wide range of cell lines. Therefore, it is crucial for researchers to empirically determine its cytotoxic potential in their specific cell model.
Q3: What are the initial steps to assess the potential cytotoxicity of this compound in my cell line?
A3: The first step is to perform a dose-response and time-course experiment. This involves treating your cells with a range of this compound concentrations for different durations (e.g., 24, 48, and 72 hours).[2] A common method to assess cell viability is the MTT or resazurin assay.[3][4]
Q4: How do I interpret the results from a cell viability assay?
A4: The results are typically expressed as the percentage of viable cells compared to an untreated control. From a dose-response curve, you can calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[2] A lower IC50 value indicates higher cytotoxic potency.
Q5: What could be the underlying mechanism if I observe cytotoxicity?
A5: Cytotoxicity can be mediated by several mechanisms, including apoptosis, necrosis, or autophagy.[5][6] If you observe a decrease in cell viability, further experiments are needed to elucidate the specific cell death pathway. For instance, apoptosis can be investigated by assays that detect caspase activation, DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential.[5]
Troubleshooting Guides
Issue 1: High variability in my cell viability assay results.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent incubation times | Standardize the incubation time for both the drug treatment and the viability reagent. |
| Drug precipitation at high concentrations | Visually inspect the culture medium for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent. |
Issue 2: No observable cytotoxicity even at high concentrations.
| Potential Cause | Troubleshooting Step |
| Drug inactivity | Confirm the identity and purity of your this compound stock. Prepare fresh solutions for each experiment. |
| Short treatment duration | Extend the treatment duration (e.g., up to 72 hours or longer) as some cytotoxic effects may be delayed.[2] |
| Cell line resistance | Your specific cell line may be resistant to the effects of this compound. Consider testing on a different, potentially more sensitive, cell line. |
| Assay insensitivity | Try a different viability assay. Some assays are more sensitive than others depending on the cell type and mechanism of cytotoxicity.[3][7] |
Issue 3: Discrepancy between different cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Different cellular parameters measured | Be aware that different assays measure different aspects of cell health. For example, MTT measures metabolic activity, while a LDH assay measures membrane integrity.[3][7] This discrepancy can itself be informative about the mechanism of cell death. |
| Interference of the compound with the assay | This compound might directly react with the assay reagents. Run a cell-free control with the compound and the assay reagent to check for any direct chemical reactions. |
| Timing of the assay | The kinetics of different cell death markers can vary. For example, loss of metabolic activity might precede loss of membrane integrity. Consider performing a time-course experiment for each assay. |
Data Presentation
Table 1: Example of IC50 Values for a Hypothetical Compound X in Various Cell Lines
This table illustrates how you might present your own experimental data for this compound.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 ± 1.8 |
| A549 | Lung Cancer | 48 | 25.7 ± 2.5 |
| HepG2 | Liver Cancer | 48 | 18.9 ± 2.1 |
| HEK293 | Normal Kidney | 48 | > 100 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for cytotoxicity assessment.
Caption: Hypothetical apoptotic pathway.
Caption: Logic for troubleshooting experiments.
References
- 1. 5-HT2A receptor antagonists inhibit hepatic stellate cell activation and facilitate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells [mdpi.com]
- 6. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Iferanserin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Iferanserin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that contribute to its poor water solubility?
A1: this compound's limited aqueous solubility is primarily due to its chemical structure. Key properties influencing this are:
-
High Lipophilicity (LogP): Iferanserin has a predicted LogP of approximately 5.16, indicating it is significantly more soluble in lipids and non-polar solvents than in water.[1]
-
Basic Nature (pKa): As a weakly basic compound with a predicted strongest basic pKa of 9.49, its solubility is pH-dependent.[1] At physiological pH (around 7.4), a significant portion of the molecule will be in its less soluble, non-ionized form.
-
Molecular Weight: The molecular weight of Iferanserin is 348.5 g/mol .[2]
Q2: What is the reported aqueous solubility of Iferanserin?
A2: The predicted water solubility of Iferanserin is extremely low, reported to be approximately 0.000939 mg/mL.[1] This highlights the necessity for solubility enhancement strategies for its use in aqueous-based experimental systems and formulations.
Q3: I am observing precipitation of this compound when I try to dissolve it in my aqueous buffer. What are the initial troubleshooting steps?
A3: Precipitation upon addition to aqueous buffers is a common issue. Here are the initial steps to troubleshoot this problem:
-
pH Adjustment: this compound is a salt of a weak base. Lowering the pH of your aqueous solution will increase the proportion of the ionized (protonated) form of the molecule, which is generally more water-soluble. Attempt to dissolve the compound in a buffer with a pH below its pKa (9.49), ideally in the acidic range.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) and using a sonicator can help overcome the initial energy barrier for dissolution.[3] However, be cautious about the thermal stability of the compound.
-
Start with a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then add it dropwise to your aqueous buffer while vortexing. This can help to avoid immediate precipitation.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, using organic solvents is a common strategy. A concentrated stock solution can be prepared in solvents like Dimethyl Sulfoxide (DMSO). From there, you can dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may have an impact on your biological system. For in vivo studies, the proportion of DMSO should be kept low, often recommended to be below 2%.[3]
Q5: What are some common formulation strategies to enhance the aqueous solubility of this compound for in vitro and in vivo studies?
A5: Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[3]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the drug molecules.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[3]
-
pH Modification: Adjusting the pH of the formulation to favor the ionized, more soluble form of the drug.
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer matrix.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.
Troubleshooting Guides
Issue 1: this compound precipitates out of my cell culture medium.
-
Question: I'm adding a DMSO stock of this compound to my cell culture medium, and I see immediate precipitation or a cloudy appearance. What can I do?
-
Answer: This is likely due to the low solubility of the compound in the aqueous, neutral pH environment of the cell culture medium.
-
Troubleshooting Workflow:
-
Detailed Steps:
-
Lower the Final Concentration: The simplest solution is to test if a lower final concentration of this compound is soluble and still effective for your experiment.
-
Modify Stock and Addition: Instead of a highly concentrated DMSO stock, try a lower concentration and add a larger volume to your medium. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Incorporate Solubilizing Agents: Consider using a formulation that includes solubility enhancers. For example, you could try preparing the this compound in a solution containing a low percentage of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Serum Pre-complexation: If your medium contains serum, try pre-incubating your this compound stock with a small volume of serum before adding it to the full volume of medium. The drug may bind to serum proteins, which can help to keep it in solution.
-
-
Issue 2: Inconsistent results in animal studies due to poor drug absorption.
-
Question: I am administering this compound orally to rodents and observing high variability in my pharmacokinetic data. I suspect poor and inconsistent absorption. How can I improve this?
-
Answer: The high lipophilicity and poor aqueous solubility of this compound can lead to erratic absorption from the gastrointestinal tract. Improving its dissolution rate and solubility in the GI fluid is key.
-
Troubleshooting Workflow:
Improving in vivo absorption. -
Detailed Steps:
-
Suspension with Wetting Agent: A simple approach is to dose a suspension of the micronized drug in an aqueous vehicle containing a wetting agent (e.g., Tween® 80) to improve dispersibility.
-
Lipid-Based Formulation: Given its high lipophilicity, a lipid-based formulation can be very effective. This could range from a simple solution in an oil (e.g., corn oil, sesame oil) to a more complex self-emulsifying drug delivery system (SEDDS). A reported formulation of Iferanserin is a clear solution of at least 2.5 mg/mL in 10% DMSO and 90% Corn Oil. [3] 3. Solid Dispersion: A solid dispersion of this compound in a hydrophilic carrier can enhance the dissolution rate by presenting the drug in an amorphous state with a larger surface area.
-
Nanosuspension: Milling the drug to the nanoscale can significantly increase its dissolution velocity and saturation solubility.
-
-
Experimental Protocols
Protocol 1: Preparation of an this compound Solution using a Co-solvent and Cyclodextrin for In Vitro Use
This protocol is based on a commercially available suggestion for solubilizing Iferanserin.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator bath
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO to constitute 10% of the final desired volume.
-
Add the 20% SBE-β-CD in saline solution to make up the remaining 90% of the final volume.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate until the solution becomes a uniform suspension. Note that this may not result in a clear solution. [3]7. This preparation can be used for experiments where a suspended form of the drug is acceptable.
Protocol 2: Preparation of a Simple Oral Formulation using a Lipid Vehicle
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound into a glass vial.
-
Add DMSO to constitute 10% of the final desired volume.
-
Add corn oil to make up the remaining 90% of the final volume.
-
Add a magnetic stir bar and stir the mixture on a magnetic stirrer until a clear solution is obtained. Gentle heating may be applied if necessary, but monitor for any signs of degradation. This method has been reported to yield a clear solution of at least 2.5 mg/mL. [3]
Data Presentation
Table 1: Physicochemical Properties of Iferanserin
| Property | Value | Source |
| Molecular Weight | 348.5 g/mol | [2] |
| Predicted LogP | 5.16 | [1] |
| Strongest Basic pKa | 9.49 | [1] |
| Predicted Water Solubility | 0.000939 mg/mL | [1] |
Table 2: Example Solubilization Strategies and Potential Concentration Ranges
| Formulation Approach | Example Excipients | Potential Achievable Concentration* | Notes |
| Co-solvent System | 10% DMSO in Saline | Low (likely < 0.1 mg/mL) | May still result in precipitation. |
| Co-solvent/Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ~2.5 mg/mL (suspension) | Requires sonication. [3] |
| Co-solvent/Lipid | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | Suitable for oral administration in preclinical studies. [3] |
| pH Adjustment | Aqueous buffer pH 3-4 | > 0.1 mg/mL | Solubility increases at lower pH. |
| Surfactant Micelles | 1% Tween® 80 in water | 0.1 - 1 mg/mL | Concentration dependent on surfactant and drug. |
*These are estimated values for illustrative purposes based on typical solubility enhancement methods for poorly soluble basic drugs. Actual solubility should be determined experimentally.
Signaling Pathways and Workflows
The following diagram illustrates a general decision-making workflow for addressing the poor solubility of this compound.
References
Iferanserin hydrochloride degradation and how to prevent it
Welcome to the technical support center for Iferanserin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Iferanserin is a selective 5-HT2A receptor antagonist.[1][2] Its mechanism of action involves blocking the 5-HT2A serotonin receptor, which has been investigated for therapeutic applications in cardiovascular and digestive system disorders, including the treatment of internal hemorrhoid disease.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to store the compound in a sealed container, protected from moisture and light.[2]
Q3: What are the common degradation pathways for pharmaceutical compounds like this compound?
A3: While specific degradation pathways for this compound are not extensively published, similar compounds are susceptible to degradation under various stress conditions. The most common degradation pathways for pharmaceutical substances include hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis.[4][5][6] Forced degradation studies are typically conducted to identify these potential pathways.[5][7]
Q4: How can I detect degradation of my this compound sample?
A4: The most common analytical technique for detecting and quantifying drug degradation is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[5][8] A stability-indicating HPLC method can separate the intact drug from its degradation products.[6] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[6][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: I observe unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause: This could indicate the presence of degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your this compound stock and working solutions have been stored according to the recommended conditions (-80°C or -20°C, protected from light and moisture).[2]
-
Review Solvent Compatibility: Certain organic solvents, especially under anhydrous conditions, can react with the drug substance.[7] Ensure the solvents used for your experiments are compatible and of high purity.
-
Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a small sample of this compound. This involves exposing the drug to stress conditions such as acid, base, heat, light, and oxidizing agents.[5][10]
-
Analyze with LC-MS: To identify the unknown peaks, analyze the sample using LC-MS to determine the mass of the potential degradation products.[9]
-
Issue 2: The potency of my this compound solution appears to have decreased over time.
-
Possible Cause: This is a strong indicator of degradation.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of remaining this compound.[6]
-
Check for Precipitation: If precipitation or phase separation occurs in your solution, gentle heating and/or sonication can be used to aid dissolution.[2] However, be aware that elevated temperatures can also accelerate degradation.
-
Evaluate Formulation Components: If this compound is part of a formulation, consider potential interactions with excipients.[8] Some excipients can contain reactive impurities that may lead to drug degradation.[8][11]
-
Data on Forced Degradation Studies (Hypothetical for this compound based on similar compounds)
The following table summarizes typical conditions used in forced degradation studies, which can be adapted for this compound to investigate its stability profile.
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | Up to 7 days | Hydrolytic degradation products |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | Up to 7 days | Hydrolytic degradation products |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days | Oxidative degradation products (e.g., N-oxides) |
| Thermal Degradation | Dry Heat | 60°C - 120°C | Up to 7 days | Thermally induced degradation products |
| Photodegradation | UV/Visible Light | Room Temperature | As per ICH Q1B | Photolytic degradation products |
Note: The specific conditions should be optimized for this compound to achieve 5-20% degradation for optimal identification of degradation products.[5]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).
-
Stress Conditions:
-
Acidic: Add an equal volume of 1 M HCl to the stock solution.
-
Basic: Add an equal volume of 1 M NaOH to the stock solution.
-
Oxidative: Add an equal volume of 30% H₂O₂ to the stock solution.
-
Thermal: Place the solid drug substance in a hot air oven at 80°C.
-
Photolytic: Expose the stock solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acidic and basic samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method. If unknown peaks are observed, further characterization by LC-MS is recommended.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.[6]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound degradation studies.
References
- 1. Iferanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intra-anal Iferanserin 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Iferanserin hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iferanserin hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its primary mechanism of action is to block the binding of serotonin to the 5-HT2A receptor, thereby inhibiting its downstream signaling pathways. This G protein-coupled receptor (GPCR) is primarily coupled to the Gq/11 signaling cascade, which upon activation, leads to the stimulation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.
Q2: What are the common in vitro applications of this compound?
As a selective 5-HT2A antagonist, this compound is primarily used in vitro to:
-
Investigate the role of the 5-HT2A receptor in various cellular processes.
-
Characterize the binding properties of other 5-HT2A receptor ligands through competitive binding assays.
-
Serve as a negative control in experiments involving 5-HT2A receptor agonists.
-
Study the physiological and pathological processes mediated by the 5-HT2A receptor signaling pathway.
Q3: What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, formulations may involve co-solvents. One suggested protocol involves 10% DMSO and 90% corn oil for a clear solution, or 10% DMSO and 90% of a 20% SBE-β-CD solution in saline for a suspended solution.[1] It is crucial to note that for in vivo experiments, the working solution should be prepared fresh on the day of use. Stock solutions should be stored at -20°C or -80°C to prevent degradation.
Troubleshooting Guide
Unexpected Result 1: Lower than expected or no antagonist effect observed.
Q: I've treated my cells with this compound, but I'm still observing a strong response to a 5-HT2A agonist. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the calculations for your dilutions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Insufficient Pre-incubation Time | For antagonist studies, pre-incubating the cells with this compound before adding the agonist is often necessary to allow the antagonist to bind to the receptor. Optimize the pre-incubation time (e.g., 15-30 minutes). |
| Cell Line Issues | Confirm the expression and functionality of the 5-HT2A receptor in your cell line using a validated agonist and, if possible, through techniques like Western blotting or qPCR. |
| Assay Interference | Some assay components can interfere with the compound. Run a vehicle control to ensure the observed effect is not an artifact of the solvent or other additives. |
Unexpected Result 2: "Paradoxical" agonist-like effects or receptor internalization with an antagonist.
Q: I'm using this compound, an antagonist, but I'm observing a decrease in cell surface 5-HT2A receptors, similar to what I'd expect with an agonist. Why is this happening?
This phenomenon is known as antagonist-induced receptor internalization and has been observed for some 5-HT2A receptor antagonists.[3][4]
Possible Explanations and Experimental Verifications:
-
Functional Selectivity (Biased Antagonism): this compound might be a "biased" antagonist. This means it blocks the canonical Gq signaling pathway but may simultaneously promote other signaling pathways, such as those involving β-arrestin, which can lead to receptor internalization.
-
How to Investigate:
-
Perform a β-arrestin recruitment assay to see if Iferanserin promotes the interaction between the 5-HT2A receptor and β-arrestin.
-
Use immunofluorescence or cell surface biotinylation assays to quantify the change in cell surface receptor population after treatment with this compound.[3]
-
-
-
Inverse Agonist Activity: Some compounds classified as antagonists can also be inverse agonists, meaning they reduce the basal or constitutive activity of the receptor. This can sometimes trigger cellular responses like internalization.
-
How to Investigate:
-
Measure the basal activity of the 5-HT2A receptor in your cell system (e.g., basal intracellular calcium levels or IP1 accumulation) and assess if this compound reduces this activity.
-
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or [125I]DOI).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (or vehicle for total binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization.
Materials:
-
Cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
5-HT2A receptor agonist (e.g., serotonin or DOI).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response after agonist addition. Plot the response against the concentration of this compound to determine its IC50.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Troubleshooting unexpected antagonist effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iferanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to control for Iferanserin hydrochloride vehicle effects in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting in vivo experiments with Iferanserin hydrochloride, focusing on the critical aspect of controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling for vehicle effects in in vivo studies with this compound?
A1: The cornerstone of controlling for vehicle effects is the inclusion of a concurrent vehicle control group in your experimental design.[1] This group of animals must receive the exact same formulation as the experimental group, but without the this compound. This includes the same chemical components, the same volume, the same route of administration, and the same dosing schedule.[2] This practice ensures that any observed physiological or behavioral changes can be confidently attributed to the pharmacological action of this compound and not to the vehicle itself.[3]
Q2: What are the known vehicles for this compound for in vivo administration?
A2: Based on available formulation data, two primary vehicles have been described for solubilizing this compound for non-clinical research. The choice between them will depend on the desired properties of the final formulation, such as whether a clear solution or a suspension is acceptable for the intended route of administration.[4]
Q3: I am observing unexpected effects in my vehicle control group. What could be the cause?
A3: Unexpected effects in a vehicle control group can arise from the biological activity of the vehicle components themselves. Both Dimethyl sulfoxide (DMSO) and corn oil have been reported to exert physiological effects. DMSO, for instance, can have anti-inflammatory and analgesic properties, and its effects can vary depending on the route of administration.[5] Corn oil has also been shown to influence certain biological parameters.[6] It is crucial to be aware of these potential confounding effects and to interpret the results from the this compound-treated group in direct comparison to the vehicle-treated group.
Q4: How can I minimize the potential for vehicle-induced effects?
A4: To minimize vehicle-induced effects, the concentration of organic solvents like DMSO should be kept to the lowest possible level that maintains the solubility of this compound.[2] It is also critical to ensure the quality and purity of all vehicle components. If you continue to observe significant vehicle effects, it may be necessary to explore alternative formulations, although this would require new validation studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation of this compound upon administration | The drug may be precipitating out of the vehicle when introduced into the physiological environment. | Consider if the "Suspended solution" is appropriate for your study design, as precipitation is expected. For the corn oil-based vehicle, ensure the solution is clear before administration. If issues persist, re-evaluate the solubility and stability of your specific batch of this compound in the chosen vehicle. |
| Injection site reactions (e.g., inflammation, irritation) | High concentrations of DMSO can cause local irritation.[2] The physical properties of the suspension could also be a factor. | Reduce the concentration of DMSO if possible, without compromising the solubility of this compound. Ensure slow and careful administration to minimize tissue trauma. Monitor the injection site closely in both the vehicle control and experimental groups. |
| Unexpected systemic effects in the vehicle control group (e.g., changes in body weight, activity levels) | The vehicle components (DMSO, corn oil) may have inherent biological activity.[5][6][7] | Meticulously record all observations in both the vehicle control and this compound groups. The primary analysis should focus on the difference between these two groups. A thorough literature search on the specific effects of the vehicle components via your chosen route of administration is also recommended. |
| High variability in experimental results | This could be due to inconsistent preparation of the dosing solution, leading to variations in the administered dose. | Implement a strict and standardized protocol for the preparation of the this compound formulation. Ensure thorough mixing to achieve a homogenous solution or suspension before each administration. |
Data Presentation
Table 1: this compound Vehicle Formulations
| Protocol | Vehicle Composition | Resulting Formulation | Recommended Use | Reference |
| 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL suspended solution | Oral and intraperitoneal injection | [4] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL clear solution | Not explicitly stated, but likely suitable for oral or intraperitoneal injection. | [4] |
Table 2: Potential Biological Effects of Vehicle Components
| Vehicle Component | Potential In Vivo Effects | Key Considerations | References |
| Dimethyl sulfoxide (DMSO) | Can exhibit anti-inflammatory and analgesic effects.[5] May cause vasospasm at higher concentrations.[8] Can impact red blood cell counts and organ weights.[9] | Effects can be route-dependent.[5] Use the lowest effective concentration. | [5][8][9] |
| Corn Oil | May improve physical parameters such as body weight and survival time in certain disease models.[6] Can cause lung discoloration if administered intratracheally.[10] | Ensure it is used as a control in all relevant experimental groups. | [6][10] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Generally considered to have a good safety profile and is used to enhance the solubility of hydrophobic drugs.[11] | Its primary role is as a solubilizing agent. | [11] |
| Saline | Considered a relatively inert vehicle, but large volumes can have physiological consequences. | Ensure isotonicity to minimize tissue irritation. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO / 90% (20% SBE-β-CD in Saline)
-
Prepare the SBE-β-CD in Saline Solution:
-
Weigh the required amount of SBE-β-CD.
-
Dissolve it in sterile saline to achieve a 20% (w/v) concentration.
-
Ensure it is fully dissolved, using gentle warming or sonication if necessary.
-
-
Prepare the Final Vehicle:
-
In a sterile container, combine 1 part DMSO with 9 parts of the 20% SBE-β-CD in saline solution.
-
-
Prepare the this compound Formulation:
-
Weigh the appropriate amount of this compound to achieve a final concentration of 2.5 mg/mL.
-
Add the this compound to the prepared vehicle.
-
Vortex or sonicate the mixture to ensure a homogenous suspension. Note that this formulation is a suspended solution.[4]
-
-
Vehicle Control Preparation:
-
Prepare an identical solution as in step 2, without the addition of this compound.
-
Protocol 2: Preparation of this compound in 10% DMSO / 90% Corn Oil
-
Prepare the Final Vehicle:
-
In a sterile container, combine 1 part DMSO with 9 parts of corn oil.
-
-
Prepare the this compound Formulation:
-
Weigh the appropriate amount of this compound to achieve the desired final concentration (≥ 2.5 mg/mL).
-
Add the this compound to the prepared vehicle.
-
Vortex or sonicate until a clear solution is obtained.[4]
-
-
Vehicle Control Preparation:
-
Prepare an identical solution as in step 1, without the addition of this compound.
-
Mandatory Visualizations
Caption: Workflow for an in vivo study with this compound.
Caption: The 5-HT2A receptor signaling pathway and the antagonistic action of this compound.
References
- 1. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic solvents as vehicles for precipitating liquid embolics: a comparative angiotoxicity study with superselective injections of swine rete mirabile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iferanserin Hydrochloride Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving Iferanserin hydrochloride.
Introduction to this compound
Iferanserin is a selective antagonist of the serotonin 5-HT2A receptor.[1][2] Functional assays for this compound typically involve measuring its ability to inhibit the activity of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium.[3][4] Common assays include radioligand binding assays and calcium flux assays. Variability in these assays can arise from multiple factors, including reagent quality, experimental technique, and data analysis methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during functional assays with this compound.
Q1: My this compound stock solution appears to have low solubility or precipitates upon dilution in aqueous buffer. How can I improve its solubility?
A1: this compound can exhibit limited solubility in aqueous solutions. Here are some steps to improve its solubility:
-
Initial Dissolution: Prepare stock solutions in 100% DMSO.[5]
-
Working Dilutions: For aqueous working solutions, a protocol of using 10% DMSO and 90% (20% SBE-β-CD in Saline) can yield a suspended solution at 2.5 mg/mL (7.17 mM), which may require sonication to ensure homogeneity.[5] Alternatively, a clear solution of at least 2.5 mg/mL can be achieved using 10% DMSO and 90% Corn Oil.[5]
-
Avoid Precipitation: When diluting the DMSO stock in aqueous buffers, do so dropwise while vortexing to prevent precipitation. It is also advisable to prepare fresh dilutions for each experiment.
-
pH Considerations: The stability of hydrochloride salts in aqueous solutions can be pH-dependent. While specific data for Iferanserin is limited, related compounds show maximal stability at a slightly acidic pH (around 3.5-5.5).[6] Consider the pH of your assay buffer if precipitation is a persistent issue.
Q2: I am observing high non-specific binding in my radioligand binding assay with a 5-HT2A receptor antagonist like Iferanserin.
A2: High non-specific binding can obscure the specific binding signal. Here are some common causes and solutions:
-
Filter Pre-treatment: Pre-soaking glass fiber filters with a solution of 0.5% polyethyleneimine (PEI) for 2 hours can reduce non-specific binding to the filter material by approximately 50%.[5]
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides an adequate signal-to-noise ratio.
-
Optimize Washing Steps: Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand. However, be mindful that excessive washing can also dissociate specifically bound ligand.
-
Choice of Blocking Agent: Ensure the blocking agent in your assay buffer is appropriate and at an optimal concentration.
-
Protein Concentration: A linear relationship between protein concentration and radioligand binding has been established up to 165 µg of protein/well. Using a higher concentration can lead to filter obstruction.[5]
Q3: The IC50 values for Iferanserin in my calcium flux assay are inconsistent between experiments.
A3: Variability in IC50 values in calcium flux assays is a common challenge. Consider the following factors:
-
Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered receptor expression and signaling.
-
Agonist Concentration: The apparent potency of an antagonist is dependent on the concentration of the agonist used. Use a consistent concentration of the 5-HT2A agonist (e.g., serotonin) at or near its EC80 for antagonist inhibition assays.
-
Incubation Times: The pre-incubation time with the antagonist can influence the measured IC50, especially for antagonists with slow binding kinetics. A longer pre-incubation may be necessary to reach equilibrium.[7]
-
Dye Loading Conditions: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Inconsistent dye loading can lead to variable fluorescence signals. Overloading cells with dye can sometimes blunt the calcium response.[8]
-
Data Analysis: Use a consistent data analysis method, including the choice of curve-fitting model, to determine IC50 values.
Q4: My functional assay results show a shallow or incomplete inhibition curve for Iferanserin.
A4: A shallow or incomplete inhibition curve can be caused by several factors:
-
Compound Solubility: At higher concentrations, this compound may precipitate out of solution, leading to a plateau in the inhibition curve that does not reach 100%. Visually inspect your assay plates for any signs of precipitation.
-
Assay Window: The signal-to-background ratio of your assay may be too low. Optimize the assay conditions to achieve a robust signal window.
-
Non-competitive Antagonism: While Iferanserin is a competitive antagonist, under certain non-equilibrium conditions, competitive antagonists can appear insurmountable in transient functional assays like calcium flux.[7]
-
Compound Purity: Ensure the purity of your this compound. Impurities could interfere with the assay.
Quantitative Data for 5-HT2A Receptor Ligands
The following table summarizes binding affinity (Ki) and functional potency (IC50/EC50) values for Iferanserin and other common 5-HT2A receptor ligands. This data can be used as a reference for validating assay performance.
| Compound | Assay Type | Receptor | Species | Value | Units | Reference |
| Iferanserin | Functional Assay | 5-HT2A | - | - | - | |
| Ketanserin | Radioligand Binding ([3H]ketanserin) | 5-HT2A | Rat | 2.0 (Kd) | nM | |
| Ketanserin | Functional Assay (IP1) | 5-HT2A | Human | 0.0057 (IC50) | µM | [4] |
| Ritanserin | Functional Assay (IP1) | 5-HT2A | Human | 0.0092 (IC50) | µM | [4] |
| Spiperone | Functional Assay (IP1) | 5-HT2A | Human | 0.0031 (IC50) | µM | [4] |
| Serotonin (5-HT) | Functional Assay (IP1) | 5-HT2A | Human | 0.047 (EC50) | µM | [4] |
| (±)-DOI | Functional Assay (IP1) | 5-HT2A | Human | 0.0093 (EC50) | µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted for a high-throughput screening format using 96-well filter plates.[5]
Materials:
-
Receptor Source: Rat frontal cortex membrane preparation or cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Non-specific Binding Control: 10 µM Ritanserin.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Filter Plates: 96-well GF/B filter plates pre-soaked in 0.5% PEI for 2 hours.[5]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Protein Determination: Determine the protein concentration of your receptor preparation using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound or other competing ligands at various concentrations.
-
For non-specific binding wells, add 10 µM ritanserin.
-
[3H]ketanserin (final concentration at its Kd or lower).
-
Receptor membrane preparation (e.g., 70 µg protein/well).[5]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9] The time to reach equilibrium should be determined empirically.[5]
-
Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from the total binding counts to obtain specific binding. Plot the specific binding as a function of the ligand concentration and use non-linear regression to determine Ki values.
Calcium Flux Assay for 5-HT2A Receptor
This is a general protocol for measuring intracellular calcium mobilization in response to 5-HT2A receptor activation and its inhibition by Iferanserin.
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.[3][4]
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiological buffer containing calcium.
-
Calcium-sensitive dye: Fluo-4 AM, Fura-2 AM, or similar.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Remove the growth medium.
-
Add the calcium-sensitive dye loading solution to the cells.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Remove the dye loading solution and wash the cells with assay buffer.
-
Add this compound at various concentrations and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the 5-HT2A agonist (e.g., serotonin at its EC80 concentration).
-
Measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.
-
Plot the agonist response as a function of this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor canonical signaling pathway.
General Experimental Workflow for an Antagonist Assay
Caption: Workflow for a typical antagonist functional assay.
Troubleshooting Decision Tree for High Variability
Caption: Decision tree for troubleshooting high assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 9. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Iferanserin hydrochloride cross-reactivity with other serotonin receptors
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the cross-reactivity of iferanserin hydrochloride with serotonin (5-HT) receptors. The following information includes troubleshooting guides and frequently asked questions to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a pharmacological agent known to act as a selective antagonist for the serotonin 2A (5-HT2A) receptor. Its primary mechanism of action involves blocking the activity of this receptor, which is implicated in a variety of physiological and pathological processes. Due to the high degree of structural similarity among serotonin receptors, it is crucial to experimentally determine the cross-reactivity profile of iferanserin to understand its selectivity and potential off-target effects.
Q2: Why is it important to assess the cross-reactivity of iferanserin with other serotonin receptors?
Assessing the cross-reactivity of iferanserin is a critical step in its pharmacological characterization for several reasons:
-
Selectivity Profiling: It determines the compound's binding affinity for a range of 5-HT receptor subtypes, providing a measure of its selectivity for the 5-HT2A receptor.
-
Off-Target Effects: Interaction with other 5-HT receptors can lead to unexpected physiological or side effects. Identifying these interactions is essential for predicting the in vivo activity and potential toxicity of the compound.
-
Structure-Activity Relationship (SAR) Studies: Understanding the cross-reactivity profile helps in the design of more selective and potent analogs.
-
Interpretation of Experimental Results: Unexpected results in functional assays can often be explained by off-target interactions.
Q3: What are the initial steps to take if I observe unexpected results in my experiments with iferanserin?
If your experimental results with iferanserin are inconsistent with its known activity as a 5-HT2A antagonist, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the integrity of your this compound sample through analytical methods such as mass spectrometry or NMR.
-
Review Experimental Protocol: Double-check all experimental parameters, including concentrations, incubation times, and buffer compositions.
-
Assess Cell Line/Tissue Integrity: Verify the expression of the target receptor in your experimental system and ensure the health of the cells or tissues.
-
Consider Cross-Reactivity: The unexpected effects may be due to iferanserin interacting with other 5-HT receptor subtypes present in your experimental model. A comprehensive cross-reactivity screening is recommended.
Iferanserin Cross-Reactivity Data
To accurately assess the selectivity of iferanserin, its binding affinity (Ki) against a panel of serotonin receptors should be determined. The following table provides a template with hypothetical data for illustrative purposes.
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity vs. 5-HT2A | G-Protein Coupling |
| 5-HT2A | 1.5 | - | Gq/11 |
| 5-HT1A | 250 | 167-fold | Gi/o |
| 5-HT1B | 800 | 533-fold | Gi/o |
| 5-HT1D | 650 | 433-fold | Gi/o |
| 5-HT2B | 50 | 33-fold | Gq/11 |
| 5-HT2C | 35 | 23-fold | Gq/11 |
| 5-HT6 | >10,000 | >6667-fold | Gs |
| 5-HT7 | >10,000 | >6667-fold | Gs |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Researchers must determine these values experimentally.
Experimental Protocols
1. Radioligand Binding Assay for Serotonin Receptor Cross-Reactivity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of iferanserin for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]Ketanserin for 5-HT2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and varying concentrations of iferanserin.
-
For determining non-specific binding, add a high concentration of a known non-labeled antagonist for the specific receptor.
-
For determining total binding, add only the cell membranes and the radioligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of iferanserin.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Functional Assay: Calcium Mobilization for Gq-Coupled Receptors
This protocol measures the functional antagonism of iferanserin at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
Materials:
-
Cells stably expressing the Gq-coupled serotonin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) or another suitable agonist.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and pre-incubate with the cells for a specified time.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (e.g., the EC80 concentration of 5-HT) and record the change in fluorescence over time.
-
Determine the inhibitory effect of iferanserin on the agonist-induced calcium mobilization.
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of iferanserin and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Workflow for Receptor Cross-Reactivity Assessment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding in radioligand assay | - Radioligand concentration is too high.- Insufficient washing.- Filter binding of the radioligand.- Inappropriate blocking agents. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filters in a blocking agent like polyethyleneimine (PEI).- Add a blocking agent (e.g., BSA) to the assay buffer. |
| Low or no specific binding | - Inactive receptor preparation.- Degraded radioligand.- Incorrect assay conditions (pH, temperature).- Insufficient receptor density. | - Use freshly prepared or properly stored cell membranes.- Verify the purity and activity of the radioligand.- Optimize assay buffer pH and incubation temperature.- Increase the amount of membrane protein per well. |
| Poor reproducibility between replicates | - Pipetting errors.- Inconsistent washing.- Cell clumping or uneven membrane suspension. | - Use calibrated pipettes and proper pipetting techniques.- Ensure consistent and thorough washing for all wells.- Vortex membrane suspension before and during dispensing. |
| Unexpected agonist activity of iferanserin in functional assays | - Partial agonism at the target receptor.- Interaction with another receptor in the cell line that elicits a similar downstream signal. | - Perform a full dose-response curve to characterize the intrinsic activity.- Screen for cross-reactivity against other receptors known to be expressed in the cell line. |
Validation & Comparative
A Comparative Guide to Iferanserin Hydrochloride and Ketanserin for 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of iferanserin hydrochloride and ketanserin, two prominent antagonists of the 5-HT2A receptor. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development by presenting a side-by-side analysis of their antagonistic properties, supported by available experimental data and methodologies.
Introduction to Iferanserin and Ketanserin
This compound is a selective serotonin 5-HT2A receptor antagonist.[1] It has been investigated for its therapeutic potential in conditions such as hemorrhoid disease.[1] Its mechanism of action is centered on its ability to block the 5-HT2A receptor.
Ketanserin is a well-characterized antagonist of the 5-HT2A receptor.[2][3] It also exhibits affinity for other receptors, including alpha-1 adrenergic and histamine H1 receptors, which contributes to its broader pharmacological profile.[4] Ketanserin has been widely used as a research tool and has been investigated for various therapeutic applications, notably as an antihypertensive agent.
Quantitative Comparison of 5-HT2A Receptor Antagonism
| Parameter | This compound | Ketanserin | Source |
| Binding Affinity (Ki) for human 5-HT2A Receptor | Data not publicly available | ~0.75 nM - 3.5 nM | [5][6] |
| IC50 for human 5-HT2A Receptor | Data not publicly available | ~0.82 nM - 1.1 nM | [7] |
| Functional Antagonism (pA2) | Data not publicly available | ~9.19 (in rat tail artery) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize 5-HT2A receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
Objective: To determine the Ki of iferanserin or ketanserin for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells)[8]
-
Radioligand: [3H]-Ketanserin (a commonly used radioligand for 5-HT2A)[9]
-
Test Compounds: this compound and ketanserin at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([3H]-ketanserin) at a concentration close to its Kd, and varying concentrations of the test compound (iferanserin or ketanserin).
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the intracellular calcium increase induced by a 5-HT2A receptor agonist.
Objective: To determine the functional potency (e.g., pA2) of iferanserin or ketanserin in blocking 5-HT2A receptor-mediated signaling.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor and coupled to the Gq signaling pathway (e.g., HEK293 or CHO cells).[10]
-
Calcium-sensitive fluorescent dye: e.g., Fluo-8 AM or Indo-1 AM.[11][12]
-
Agonist: A known 5-HT2A receptor agonist (e.g., serotonin or DOI).
-
Test Compounds: this compound and ketanserin at various concentrations.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Capable of kinetic reading of fluorescence changes.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: Wash the cells to remove excess dye and add varying concentrations of the antagonist (iferanserin or ketanserin). Incubate for a period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the 5-HT2A agonist to all wells and immediately start measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Generate concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. A rightward shift in the agonist's concentration-response curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts using a Schild plot analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.
Caption: 5-HT2A Receptor Signaling Pathway and Antagonism.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Ketanserin is a well-documented 5-HT2A antagonist with a substantial body of publicly available quantitative data regarding its binding affinity and functional potency. In contrast, while this compound is identified as a selective 5-HT2A antagonist, the specific quantitative data required for a direct, in-depth comparison of its antagonistic properties with ketanserin is not currently available in the public domain. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the pharmacological profiles of these and other 5-HT2A receptor antagonists. As more data on iferanserin becomes available, a more comprehensive quantitative comparison will be possible.
References
- 1. Iferanserin - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. bu.edu [bu.edu]
A Comparative Guide to Iferanserin Hydrochloride and Ritanserin: In Vivo Potency for 5-HT2A Receptor Antagonism
For researchers and drug development professionals investigating selective 5-HT2A receptor antagonists, understanding the comparative in vivo potency of different compounds is critical. This guide provides a detailed comparison of Iferanserin hydrochloride and Ritanserin, focusing on their performance as 5-HT2A antagonists in preclinical models. While extensive data is available for the well-characterized compound Ritanserin, publicly accessible preclinical in vivo potency data for this compound is limited, reflecting its more recent and specific clinical development path.
Data Presentation: A Tale of Two Compounds
Direct quantitative comparison of the in vivo potency of this compound and Ritanserin is challenging due to the disparity in available preclinical data. Ritanserin, a compound extensively used in pharmacological research, has a well-documented profile. In contrast, this compound, developed for a specific topical application, has less publicly available information regarding its systemic in vivo receptor occupancy and potency in classical animal models of 5-HT2A antagonism.
Table 1: Comparison of In Vivo Potency and Receptor Binding Affinity
| Parameter | This compound | Ritanserin |
| Primary Target | Selective 5-HT2A receptor antagonist | Potent 5-HT2A and 5-HT2C receptor antagonist |
| Receptor Occupancy (ED50) | Data not publicly available | ~0.1 mg/kg (s.c. in rats for 50% occupation of 5-HT2 sites)[1] |
| Binding Affinity (Ki) | Data not publicly available | 0.39 nM for 5-HT2 receptors[2] |
| In Vivo Models | Investigated for treatment of hemorrhoid disease in clinical trials[3] | Characterized in various models including head-twitch response and drug discrimination assays[4] |
| Development Status | Investigated for topical treatment of hemorrhoids[3][5] | Used as a research tool; not marketed for medical use due to safety concerns |
Delving into the Mechanism: 5-HT2A Receptor Antagonism
Both this compound and Ritanserin exert their effects by blocking the 5-HT2A receptor, a G-protein coupled receptor involved in a multitude of physiological and pathological processes. Antagonism of this receptor is a key mechanism for the therapeutic effects of several atypical antipsychotics and is a target for other CNS disorders.
The general signaling pathway initiated by 5-HT2A receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists like Iferanserin and Ritanserin prevent the initial activation of this cascade by serotonin (5-HT).
Experimental Protocols for Assessing In Vivo Potency
To provide a framework for understanding how the in vivo potency of 5-HT2A antagonists is determined, two key experimental protocols are detailed below.
Ex Vivo Receptor Occupancy Assay using Autoradiography
This method quantifies the percentage of target receptors occupied by a drug at various doses.
Objective: To determine the dose-dependent occupancy of 5-HT2A receptors in the brain following systemic administration of the antagonist.
Methodology:
-
Animal Dosing: Cohorts of rodents (typically rats or mice) are administered a range of doses of the test compound (e.g., Ritanserin) or vehicle via a specific route (e.g., subcutaneous, intraperitoneal).
-
Tissue Collection: At a predetermined time point corresponding to the peak brain concentration of the drug, animals are euthanized, and their brains are rapidly extracted and frozen.
-
Cryosectioning: The frozen brains are sliced into thin sections (e.g., 20 µm) using a cryostat and mounted on microscope slides.[2]
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled 5-HT2A receptor ligand (e.g., [3H]ketanserin or a more selective radioligand like [3H]MDL 100,907).[6] This allows the radioligand to bind to the 5-HT2A receptors that are not already occupied by the test compound.
-
Washing and Drying: The slides are washed to remove any unbound radioligand and then dried.[2]
-
Autoradiography: The slides are apposed to a phosphor imaging plate or film to detect the radioactive signal. The resulting image reveals the density of radioligand binding in different brain regions.
-
Image Analysis: The density of the signal in specific brain regions (e.g., cortex) is quantified. The percentage of receptor occupancy is calculated by comparing the signal in drug-treated animals to that in vehicle-treated animals.
-
Data Analysis: The dose-response curve for receptor occupancy is plotted, and the ED50 value (the dose required to achieve 50% receptor occupancy) is determined.
Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.[7][8] Antagonists of the 5-HT2A receptor can block this behavior.
Objective: To assess the ability of a test compound to antagonize the head-twitch response induced by a 5-HT2A receptor agonist.
Methodology:
-
Animal Acclimation: Mice are acclimated to the observation chambers.
-
Pre-treatment: Animals are pre-treated with various doses of the 5-HT2A antagonist (e.g., Ritanserin) or vehicle.
-
Agonist Challenge: After a specific pre-treatment time, a 5-HT2A receptor agonist (e.g., DOI or 5-HTP) is administered to induce the head-twitch response.[4][9]
-
Behavioral Observation: The frequency of head twitches is observed and counted by a trained observer or an automated system for a defined period (e.g., 30-60 minutes) following the agonist injection.[9]
-
Data Analysis: The number of head twitches in the antagonist-treated groups is compared to the vehicle-treated group. The dose of the antagonist that produces a 50% reduction in the head-twitch response (ID50) can be calculated.
Conclusion
Ritanserin stands as a potent and well-characterized in vivo 5-HT2A receptor antagonist, with a substantial body of literature supporting its preclinical pharmacological profile. Its high affinity and low ED50 for receptor occupancy make it a valuable tool for CNS research.
This compound is a selective 5-HT2A receptor antagonist, but its publicly available data is primarily focused on its clinical application in a topical formulation for hemorrhoid disease. Consequently, a direct comparison of its in vivo potency with Ritanserin in preclinical CNS models is not feasible based on the current literature. For researchers considering Iferanserin for CNS applications, further preclinical studies to determine its brain penetrance, receptor occupancy, and efficacy in relevant behavioral models would be necessary.
This guide underscores the importance of the availability of comprehensive preclinical data for the objective comparison of investigational compounds. The detailed experimental protocols provided serve as a reference for the methodologies required to generate such crucial data for novel 5-HT2A receptor antagonists.
References
- 1. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Iferanserin - Wikipedia [en.wikipedia.org]
- 4. Behavioral and 5-HT antagonist effects of ritanserin: a pure and selective antagonist of LSD discrimination in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iferanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Selective visualization of rat brain 5-HT2A receptors by autoradiography with [3H]MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Antiplatelet Activity: Sarpogrelate Hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the antiplatelet activity of sarpogrelate hydrochloride. A thorough search for "iferanserin hydrochloride" did not yield any relevant scientific data regarding its antiplatelet properties or mechanism of action, therefore a direct comparison is not possible at this time. This document will focus on the experimental data and mechanism of s-arpogrelate hydrochloride.
Sarpogrelate Hydrochloride: A Selective 5-HT2A Receptor Antagonist
Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, which plays a significant role in platelet aggregation and vasoconstriction. By blocking this receptor, sarpogrelate inhibits the pro-aggregatory and vasoconstrictive effects of serotonin, a key mediator in thrombosis.
Mechanism of Action
Sarpogrelate and its active metabolite, M-1, competitively and reversibly inhibit the 5-HT2A receptors on the surface of platelets.[1] Activation of these receptors by serotonin, which is released from dense granules of activated platelets, leads to a cascade of intracellular events that amplify the aggregation response initiated by other agonists like collagen, ADP, and thrombin. By blocking this pathway, sarpogrelate effectively reduces the overall platelet aggregation response. Studies suggest that the active metabolite, M-1, is a more potent inhibitor of platelet aggregation than the parent compound, sarpogrelate.[1]
Quantitative Data on Antiplatelet Activity
The following tables summarize the dose-dependent inhibitory effects of sarpogrelate hydrochloride on platelet aggregation as observed in a clinical-pharmacological study involving patients with ischemic stroke.
Table 1: Effect of Sarpogrelate Hydrochloride on Maximum Intensity of Platelet Aggregation
| Treatment Group (daily dose) | Agonist Combination | Maximum Aggregation Intensity (Mean ± SD) |
| Group L (75 mg) | 0.5 µmol/L 5-HT + 3 µmol/L epinephrine | 30.57 ± 17.76 |
| Group M (150 mg) | 0.5 µmol/L 5-HT + 3 µmol/L epinephrine | 28.09 ± 14.96 |
| Group H (300 mg) | 0.5 µmol/L 5-HT + 3 µmol/L epinephrine | 14.67 ± 6.41 |
| Group L (75 mg) | 1 µmol/L 5-HT + 3 µmol/L epinephrine | 51.36 ± 22.71 |
| Group M (150 mg) | 1 µmol/L 5-HT + 3 µmol/L epinephrine | 46.78 ± 15.10 |
| Group H (300 mg) | 1 µmol/L 5-HT + 3 µmol/L epinephrine | 29.67 ± 12.25 |
Data from a study in patients with ischemic stroke treated for 7 days.
Table 2: Percentage Inhibition of Platelet Aggregation by Sarpogrelate Hydrochloride
| Treatment Group (daily dose) | Agonist Combination | Inhibition of Platelet Aggregation (%) (Mean ± SD) |
| Group L (75 mg) | 0.5 µmol/L 5-HT + 3 µmol/L epinephrine | 3.61 ± 35.33 |
| Group M (150 mg) | 0.5 µmol/L 5-HT + 3 µmol/L epinephrine | 12.56 ± 29.97 |
| Group H (300 mg) | 0.5 µmol/L 5-HT + 3 µmol/L epinephrine | 43.04 ± 26.39 |
| Group L (75 mg) | 1 µmol/L 5-HT + 3 µmol/L epinephrine | -2.29 ± 30.94 |
| Group M (150 mg) | 1 µmol/L 5-HT + 3 µmol/L epinephrine | -0.50 ± 26.72 |
| Group H (300 mg) | 1 µmol/L 5-HT + 3 µmol/L epinephrine | 30.19 ± 28.79 |
Data from a study in patients with ischemic stroke treated for 7 days.
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of sarpogrelate hydrochloride on platelet aggregation induced by various agonists in platelet-rich plasma (PRP).
Materials:
-
Whole blood from healthy human volunteers who have not taken any antiplatelet medication for at least two weeks.
-
3.8% sodium citrate (anticoagulant).
-
Sarpogrelate hydrochloride stock solution.
-
Platelet aggregation agonists: Serotonin (5-HT), epinephrine, collagen.
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.
-
Pipette a specific volume of PRP into an aggregometer cuvette containing a stir bar.
-
Add the desired concentration of sarpogrelate hydrochloride or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Induce platelet aggregation by adding the agonist (e.g., a combination of serotonin and epinephrine, or collagen).
-
Record the change in light transmission over time (typically 5-10 minutes) to measure the maximum aggregation.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated based on the change in light transmission.
-
The inhibitory effect of sarpogrelate is determined by comparing the aggregation in the presence of the compound to the vehicle control.
-
IC50 values (the concentration of the drug that inhibits 50% of the maximal aggregation) can be calculated from a dose-response curve.
-
Conclusion
Sarpogrelate hydrochloride demonstrates a clear dose-dependent inhibition of platelet aggregation, primarily through the selective blockade of 5-HT2A receptors. The available data provides a strong basis for its clinical use as an antiplatelet agent. Further research is warranted to elucidate the full spectrum of its antiplatelet effects and to compare its efficacy and safety profile against other antiplatelet agents in various clinical settings. The lack of available data on this compound prevents a comparative analysis at this time.
References
Efficacy of Iferanserin Hydrochloride: A Comparative Analysis with Other 5-HT2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Iferanserin hydrochloride and other prominent 5-HT2A antagonists. While direct comparative experimental data for Iferanserin is limited due to its discontinued development, this document synthesizes available information to place its therapeutic potential in the context of other agents targeting the serotonin 2A receptor.
Introduction to this compound
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] Initially investigated for the treatment of hemorrhoidal disease, its development was halted after a Phase III clinical trial did not meet its primary or secondary endpoints.[2] The trial, which enrolled 603 patients, assessed the elimination of bleeding, itching, and pain, but showed no significant improvement with Iferanserin treatment over placebo.[2] Despite promising results in a Phase IIb study that demonstrated a reduction in bleeding and itching, the subsequent larger trial's failure led to the discontinuation of its development.[3][4]
The 5-HT2A Receptor and its Antagonists
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system and peripheral tissues.[5] Its activation is implicated in a range of physiological and pathological processes. Consequently, 5-HT2A antagonists have been explored for various therapeutic applications, including insomnia, schizophrenia, and Parkinson's disease psychosis.
Comparative Analysis of 5-HT2A Antagonists
Due to the limited availability of public preclinical data for Iferanserin, a direct quantitative comparison of its binding affinity and functional potency is not possible. However, the following table summarizes the binding affinities (Ki) of several well-characterized 5-HT2A antagonists for the human 5-HT2A receptor, providing a benchmark for this class of compounds.
Table 1: Binding Affinities (Ki) of Select 5-HT2A Antagonists for the Human 5-HT2A Receptor
| Compound | Ki (nM) |
| Ketanserin | 2.0 |
| Ritanserin | 0.5 |
| M100907 | 0.37 |
| Pimavanserin | 0.087 |
| Volinanserin (MDL 100,907) | 0.37 |
Note: Data compiled from various sources. Ki values can vary depending on the experimental conditions.
Experimental Protocols
The characterization of a 5-HT2A antagonist typically involves a combination of in vitro assays to determine its binding affinity and functional potency. Below are generalized protocols for two key experiments.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
Objective: To determine the affinity of a test compound (e.g., Iferanserin) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex).[6][7]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound.[8]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization (for determining Functional Antagonism, IC50)
Objective: To measure the ability of a test compound to inhibit the intracellular calcium mobilization induced by a 5-HT2A receptor agonist.
Methodology:
-
Cell Culture: Cells expressing the 5-HT2A receptor are cultured and seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A 5-HT2A agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist-induced calcium response (IC50) is calculated.
Visualizing Key Processes
To further elucidate the context of Iferanserin's mechanism and evaluation, the following diagrams illustrate the 5-HT2A signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Simplified 5-HT2A receptor signaling pathway and the antagonistic action of Iferanserin.
Caption: A typical experimental workflow for characterizing a novel 5-HT2A receptor antagonist.
Conclusion
This compound is a selective 5-HT2A antagonist whose clinical development for hemorrhoidal disease was discontinued. While it shares a mechanistic class with other 5-HT2A antagonists that have been investigated for a variety of conditions, a lack of publicly available preclinical data for Iferanserin precludes a direct quantitative comparison of its efficacy at the molecular level. The provided experimental protocols and diagrams offer a framework for understanding how such a compound would be characterized and its mechanism of action. Future research on novel 5-HT2A antagonists can build upon the collective knowledge gained from the development programs of compounds like Iferanserin and others in its class.
References
- 1. Iferanserin - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. Ventrus Iferanserin ointment found to treat haemorrhoids - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Intra-anal Iferanserin 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Head-to-Head Comparison of Iferanserin and Pimavanserin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Iferanserin and Pimavanserin, two compounds targeting the serotonin 2A (5-HT2A) receptor. While both molecules interact with this key receptor implicated in a range of physiological and pathological processes, their developmental paths and available pharmacological data differ significantly. This guide synthesizes the current knowledge on their mechanism of action, receptor binding profiles, and functional potencies, supported by experimental data and detailed methodologies.
At a Glance: Iferanserin vs. Pimavanserin
| Feature | Iferanserin (VEN-309) | Pimavanserin (Nuplazid®) |
| Primary Target | Selective 5-HT2A Receptor Antagonist | Selective 5-HT2A Receptor Inverse Agonist/Antagonist |
| Development Status | Discontinued (Phase III trial for hemorrhoid disease did not meet endpoints)[1][2] | Approved (for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis)[3] |
| Therapeutic Area | Initially investigated for hemorrhoid disease[4][5] | Neuropsychiatry (Psychosis)[3] |
| Quantitative Data | Publicly available quantitative pharmacological data (e.g., Ki, IC50) is limited. | Extensive quantitative data available. |
Mechanism of Action and Signaling Pathways
Both Iferanserin and Pimavanserin exert their effects primarily through the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Pimavanserin is characterized as an inverse agonist and antagonist at the 5-HT2A receptor. An antagonist simply blocks the receptor from being activated by an agonist (like serotonin). An inverse agonist, however, goes a step further by reducing the receptor's basal or constitutive activity in the absence of an agonist. This dual action is thought to be crucial for its therapeutic effects in psychosis.[6] Iferanserin is described as a selective 5-HT2A receptor antagonist, suggesting it primarily blocks the receptor without necessarily affecting its basal activity.[4]
Quantitative Pharmacological Data
A significant disparity exists in the publicly available quantitative data for these two compounds. Pimavanserin has been extensively characterized, while specific binding affinity and functional potency values for Iferanserin are not readily found in the scientific literature, likely due to its discontinued development.
Table 1: Receptor Binding Affinity (Ki) in nM
| Receptor | Iferanserin (VEN-309) | Pimavanserin |
| 5-HT2A | Data not available | 0.087 [7][8][9] |
| 5-HT2C | Data not available | 0.44 [7][8] |
| Sigma 1 | Data not available | 120 [7] |
| Dopamine D2 | Data not available | >300 (no appreciable affinity) [7] |
Table 2: In Vitro Functional Potency
| Assay Type | Iferanserin (VEN-309) | Pimavanserin |
| 5-HT2A Inverse Agonism (pKi) | Data not available | 9.3 (membrane); 9.70 (whole cell) [10][11] |
Experimental Protocols
Radioligand Binding Assay (for 5-HT2A Receptor)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by the test compound (Iferanserin or Pimavanserin).
Materials:
-
Membrane preparations from cells stably expressing human 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells).[12]
-
Test compounds (Iferanserin, Pimavanserin) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., ketanserin).[14]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes, [3H]ketanserin, and varying concentrations of the test compound in the assay buffer.[15]
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[14]
-
Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[15]
-
Scintillation Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[15]
Functional Assay: Calcium Flux Assay
This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.
Objective: To determine the ability of a test compound to inhibit the 5-HT2A agonist-induced increase in intracellular calcium.
Materials:
-
Cells stably expressing human 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells).[16]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17]
-
5-HT2A receptor agonist (e.g., serotonin or a selective agonist).
-
Test compounds (Iferanserin, Pimavanserin) at various concentrations.
-
Assay buffer.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with the calcium-sensitive dye.[18]
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound.[19]
-
Agonist Stimulation: Add the 5-HT2A agonist to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a kinetic plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.[20]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50).
Preclinical In Vivo Models
Head-Twitch Response (HTR) in Rodents
The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to the activation of 5-HT2A receptors by hallucinogenic agonists.[21][22] Antagonists of the 5-HT2A receptor are expected to block this response.
Protocol Outline:
-
Acclimation: Acclimate the animals (typically mice) to the observation chambers.
-
Compound Administration: Administer the test compound (e.g., Pimavanserin) at various doses.
-
Agonist Challenge: After a pre-treatment period, administer a 5-HT2A agonist known to induce head twitches (e.g., DOI or psilocybin).[21]
-
Observation: Observe and count the number of head twitches over a defined period.[23]
-
Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group to determine the inhibitory effect of the compound.
Prepulse Inhibition (PPI) of Acoustic Startle
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders like schizophrenia, and this model is used to screen for antipsychotic drugs.[10][24]
Protocol Outline:
-
Acclimation: Place the animal (rat or mouse) in a startle chamber and allow it to acclimate to the environment and background noise.[25]
-
Compound Administration: Administer the test compound or vehicle.
-
Testing Session: The animal is subjected to a series of trials, including:
-
Pulse-alone trials (a loud acoustic stimulus).
-
Prepulse-pulse trials (a weaker acoustic stimulus preceding the loud pulse).[26]
-
No-stimulus trials (background noise only).
-
-
Measurement: The startle response (a whole-body flinch) is measured by a sensor platform.
-
Data Analysis: The percentage of PPI is calculated as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The effect of the test compound on PPI is then evaluated.[26]
Conclusion
Pimavanserin is a well-characterized selective 5-HT2A inverse agonist/antagonist with a clear clinical application in Parkinson's disease psychosis. Its pharmacological profile is supported by extensive quantitative in vitro and in vivo data. Iferanserin, on the other hand, is a selective 5-HT2A antagonist whose development was halted. The lack of publicly available, detailed pharmacological data for Iferanserin makes a direct quantitative comparison with Pimavanserin challenging.
For researchers in drug development, the case of Pimavanserin highlights the successful translation of a selective 5-HT2A inverse agonist from preclinical discovery to clinical use for a specific neuropsychiatric indication. The story of Iferanserin, while less complete, underscores that even compounds with a selective mechanism of action may not achieve clinical success, and that the therapeutic context is a critical determinant of a drug's developmental trajectory. Further research into the nuanced pharmacology of 5-HT2A ligands will undoubtedly continue to illuminate their therapeutic potential across a spectrum of disorders.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. VEN 309 Phase III Failure Drags Ventrus Down 59% + | Bioworld | BioWorld [bioworld.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ventrus Iferanserin ointment found to treat haemorrhoids - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Intra-anal Iferanserin 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pimavanserin Exposure-Response Analyses in Patients With Schizophrenia: Results From the Phase 2 ADVANCE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. agilent.com [agilent.com]
- 18. bu.edu [bu.edu]
- 19. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Head-twitch response - Wikipedia [en.wikipedia.org]
- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
Navigating 5-HT2A Receptor Blockade: A Comparative Guide to Alternatives for Iferanserin Hydrochloride
For researchers and drug development professionals investigating the intricate pathways of the serotonin 5-HT2A receptor, the choice of a selective antagonist is a critical determinant of experimental outcomes. While Iferanserin hydrochloride is known as a selective 5-HT2A antagonist, a landscape of alternative compounds offers a range of potencies, selectivities, and mechanisms of action. This guide provides a comprehensive comparison of prominent alternatives, supported by quantitative binding data and detailed experimental protocols to inform your selection process.
Comparative Analysis of 5-HT2A Antagonists
The following tables summarize the binding affinities (Ki, in nM) of Iferanserin alternatives for the human 5-HT2A receptor and key off-target receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) at the 5-HT2A Receptor and Selectivity Ratios
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2C/5-HT2A) |
| Iferanserin HCl | Data Not Available | Data Not Available | Data Not Available |
| Pimavanserin | 0.087[2] | 0.44[2] | ~5 |
| Volinanserin (MDL-100,907) | 0.36[3][4] | >108 | >300 |
| EMD-281014 | 0.87 | 557 | ~640 |
| Nelotanserin | Low nM Potency | ~30-fold lower affinity | ~30[5] |
| Ritanserin | 0.45[6] | 0.71[6] | ~1.6 |
| Ketanserin | ~1-3.5[7] | ~40-60 | ~11-60 |
Table 2: Off-Target Binding Profile (Ki, nM) of Selected 5-HT2A Antagonists
| Compound | D2 Ki (nM) | H1 Ki (nM) | α1-adrenergic Ki (nM) |
| Iferanserin HCl | Data Not Available | Data Not Available | Data Not Available |
| Pimavanserin | >300[2] | >300[2] | >300[2] |
| Volinanserin (MDL-100,907) | >108[3] | >100 | >108[3] |
| EMD-281014 | >1000 | Data Not Available | Data Not Available |
| Nelotanserin | Data Not Available | Data Not Available | Data Not Available |
| Ritanserin | ~100-200 | ~10-20 | ~5-15 |
| Ketanserin | ~100-300 | ~2-5 | ~2-10 |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 5-HT2A receptor blockade, it is essential to visualize the underlying signaling cascade and the experimental methods used for characterization.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gαq protein. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. Antagonists block this pathway by preventing agonist binding.
Experimental Workflow: Antagonist Characterization
The characterization of a novel 5-HT2A antagonist typically involves a series of in vitro experiments to determine its binding affinity and functional potency. A common workflow includes radioligand binding assays followed by functional assays measuring downstream signaling events.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Objective: To determine the IC50 and subsequently the Ki of a test antagonist by measuring its ability to displace a known radioligand from the 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist radioligand.[8]
-
Test Compound: The unlabeled antagonist to be tested (e.g., Iferanserin alternative).
-
Non-specific Agent: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled Ketanserin) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl2, EDTA), pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Scintillation Counter and compatible scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + Non-specific Agent.
-
Test Compound: Membranes + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Add the membrane preparation, test compound/buffer, and radioligand to the wells. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[9]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts from the NSB wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Inositol Monophosphate (IP1) Accumulation
This protocol describes a method to assess the functional potency of an antagonist by measuring its ability to block agonist-induced Gq signaling. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method for this purpose.
Objective: To determine the functional IC50 of a test antagonist by quantifying its inhibition of agonist-stimulated IP1 accumulation.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.
-
Test Compound: The antagonist to be tested.
-
Agonist: A known 5-HT2A agonist, such as serotonin or 5-CT.
-
IP-One Assay Kit: Commercially available kit containing IP1-d2 conjugate (acceptor) and anti-IP1-cryptate conjugate (donor).[10]
-
Stimulation Buffer: Provided in the assay kit, often containing LiCl to prevent IP1 degradation.
-
TR-FRET Plate Reader.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for a defined time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[11]
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells. These reagents will lyse the cells and initiate the competitive immunoassay.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.
-
Signal Reading: Measure the HTRF signal (fluorescence at two wavelengths) using a compatible plate reader. The ratio of the two emission signals is inversely proportional to the amount of IP1 produced.
-
Data Analysis:
-
Plot the HTRF ratio against the log concentration of the test antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 production.
-
Conclusion
The selection of a 5-HT2A receptor antagonist requires careful consideration of its potency, selectivity, and intended application. While this compound is a selective option, compounds like Pimavanserin and EMD-281014 offer high potency and exceptional selectivity, making them valuable tools for precise pharmacological studies.[2][12] Volinanserin also provides high selectivity and has been extensively used in preclinical research.[3][4] In contrast, older antagonists like Ketanserin and Ritanserin, while potent at the 5-HT2A receptor, exhibit significant off-target activities that must be accounted for in experimental design. This guide provides the necessary data and methodological framework to assist researchers in making an informed choice for their specific needs in the exploration of 5-HT2A receptor pharmacology.
References
- 1. Intra-anal Iferanserin 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acadia.com [acadia.com]
- 3. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. EMD-281014|EMD281014 [dcchemicals.com]
Validating Iferanserin Hydrochloride Binding Affinity: A Comparative Guide to Radioligand Assays
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki or IC50 values) of several known 5-HT2A receptor antagonists. These values are crucial for understanding the potency and selectivity of these compounds. The data has been compiled from various in vitro radioligand binding studies.
| Compound | Receptor Target | Binding Affinity (Ki) | Binding Affinity (IC50) | Receptor Source | Radioligand |
| Iferanserin hydrochloride | 5-HT2A | Data not publicly available | Data not publicly available | - | - |
| Ketanserin | 5-HT2A | ~3.5 nM[1] | 0.35 - 0.77 nM[2] | Human recombinant 5-HT2A receptor in HEK293 cells[2] | [3H]ketanserin[2] |
| Pimavanserin | 5-HT2A | 0.087 nM[3] | 2 nM[4] | Human 5-HT2A receptors[5] | [3H]ketanserin[5] |
| MDL 100,907 | 5-HT2A | 0.36 nM[6] | 3.3 - 5.1 nM[6] | Rat cortical homogenates[7] | [3H]MDL 100,907[7] |
K_i_ (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower K_i_ value indicates a higher binding affinity.
IC_50_ (Half-maximal Inhibitory Concentration): Indicates the concentration of a drug that is required for 50% inhibition in vitro. It is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor
This section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for the 5-HT2A receptor.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells), or brain tissue homogenates (e.g., rat frontal cortex).
-
Radioligand: A tritiated 5-HT2A antagonist, such as [3H]ketanserin or [3H]MDL 100,907.
-
Test Compound: this compound or other competing ligands.
-
Non-specific Binding Control: A high concentration of a known, non-labeled 5-HT2A antagonist (e.g., unlabeled ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Microplate Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
Assay buffer.
-
Radioligand at a concentration near its K_d_ value.
-
Varying concentrations of the test compound (e.g., this compound) or the non-specific binding control.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of the non-labeled antagonist.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
Data Fitting: Plot the specific binding as a function of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value.
-
K_i_ Calculation: Convert the IC50 value to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
References
- 1. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on Iferanserin Hydrochloride's In Vitro Activity Across Cell Lines
Despite a comprehensive review of scientific literature and clinical trial databases, there is a notable absence of publicly available data on the cross-validation of Iferanserin hydrochloride's activity in different cell lines. Currently, no published studies detail the effects of this 5-HT2A receptor antagonist on cellular processes such as proliferation or apoptosis in either cancerous or non-cancerous cell lines. This lack of preclinical in vitro data prevents a comparative analysis of its performance against other alternative compounds.
This compound, also known by its developmental code VEN-309, was primarily investigated for the treatment of hemorrhoidal disease. However, its clinical development was discontinued after Phase III trials failed to meet their primary endpoints. It appears that extensive preclinical research on its effects in various cell-based models was either not conducted or not published.
Consequently, key quantitative metrics, such as IC50 values for cell viability or apoptosis induction, are not available for this compound. This data is essential for constructing a comparative guide for researchers, scientists, and drug development professionals. Without this foundational information, it is not possible to generate comparative tables, detail specific experimental protocols, or create visualizations of its cellular mechanism of action.
General Signaling Pathway for 5-HT2A Receptor Antagonism
While specific data for this compound is unavailable, the general mechanism of action for 5-HT2A receptor antagonists involves the blockade of serotonin-induced signaling pathways. Serotonin (5-HT) binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), typically activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists like this compound would theoretically block these downstream effects.
Caption: General signaling pathway of a 5-HT2A receptor antagonist.
Hypothetical Experimental Workflow
For a typical investigation into the in vitro activity of a compound like this compound, a standard workflow would be employed. This would involve initial cytotoxicity screening across a panel of cell lines, followed by more detailed assays to determine the mechanism of action.
Caption: Hypothetical workflow for in vitro analysis of a compound.
Due to the lack of available data, this guide cannot fulfill the core requirements of presenting quantitative data and detailed experimental protocols for this compound. Researchers interested in the in vitro effects of this compound would need to conduct their own primary research.
Iferanserin Hydrochloride: A Review of its Mechanism and Clinical Development
Introduction
Iferanserin hydrochloride (also known as VEN-309) is a selective 5-HT2A receptor antagonist that was under development for the treatment of hemorrhoid disease.[1] As a selective antagonist, its proposed mechanism of action centered on blocking the effects of serotonin (5-HT) at the 5-HT2A receptor subtype. This guide provides an overview of the available information on iferanserin, its intended clinical application, and the outcomes of its clinical development program. Due to the limited publicly available preclinical data from animal models, this guide will focus on the known mechanism of action and the clinical trial results that ultimately led to the discontinuation of its development.[2][3]
Mechanism of Action: 5-HT2A Receptor Antagonism
Serotonin (5-HT) is a neurotransmitter that mediates a wide range of physiological functions through its interaction with various receptor subtypes. The 5-HT2A receptor, in particular, is known to be involved in processes such as vasoconstriction, inflammation, and nociception (pain perception). The therapeutic rationale for using a 5-HT2A receptor antagonist like iferanserin in hemorrhoid disease was likely based on the hypothesis that blocking serotonin's effects at this receptor would lead to a reduction in local inflammation, vasoconstriction, and pain associated with hemorrhoids.
Below is a diagram illustrating the proposed signaling pathway of the 5-HT2A receptor and the inhibitory action of iferanserin.
Preclinical Evaluation in Animal Models: A Hypothetical Workflow
While specific experimental data from animal studies with iferanserin are not publicly available, a typical preclinical evaluation to assess its efficacy against a placebo would likely have involved the following workflow. This would be essential to establish proof-of-concept before proceeding to human clinical trials.
Clinical Trials and Discontinuation
Iferanserin progressed to Phase III clinical trials for the treatment of hemorrhoid disease.[2] A randomized, double-blind, placebo-controlled Phase III study (ClinicalTrials.gov Identifier: NCT01355874) was conducted to evaluate the efficacy and safety of an intra-anal application of iferanserin.[3] The study involved 603 patients randomized into three treatment groups: 7 days of iferanserin followed by 7 days of placebo, 14 days of iferanserin, or 14 days of placebo.[2]
The primary endpoint was the elimination of bleeding from day 7 through day 14 of treatment. Secondary endpoints included the elimination of itching and pain during the same period.[2]
Clinical Trial Outcomes
The Phase III trial did not meet its primary or secondary endpoints. The results showed no significant improvement in either of the iferanserin treatment arms compared to the placebo group for the elimination of bleeding, itching, or pain.[2] Adverse events were reported to be similar across all three treatment groups.[2] Due to the failure to demonstrate efficacy, the development of iferanserin was discontinued.[3]
| Endpoint | Iferanserin Treatment Arms | Placebo Arm | Outcome |
| Primary: Elimination of Bleeding (Day 7-14) | No significant improvement | - | Did not meet endpoint[2] |
| Secondary: Elimination of Itching (Day 7-14) | No significant improvement | - | Did not meet endpoint[2] |
| Secondary: Elimination of Pain (Day 7-14) | No significant improvement | - | Did not meet endpoint[2] |
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Iferanserin Hydrochloride
For Immediate Implementation by Laboratory and Research Professionals
This guide provides essential safety and logistical information for the proper disposal of Iferanserin hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a selective 5-HT2A receptor antagonist intended for research use only.[1] As with many research chemicals, specific disposal guidelines may not be readily available. Therefore, a conservative approach based on general principles of pharmaceutical waste management and data from similar compounds is essential.
Hazard Profile and Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile of similar research compounds suggests that it should be handled as a potentially hazardous substance. Key potential hazards include being harmful if swallowed, causing skin and eye irritation, and posing long-term risks to aquatic life.[2]
Quantitative Hazard Data for Structurally Similar Compounds
| Hazard Classification | Compound A (Flibanserin)[2] | Compound B (Blonanserin) |
| Acute Oral Toxicity | Toxic if swallowed | Harmful if swallowed |
| Skin Irritation | Causes skin irritation | No irritant effect |
| Eye Irritation | Causes serious eye irritation | No irritating effect |
| Aquatic Toxicity | Not classified | May cause long lasting harmful effects to aquatic life |
This table summarizes data from safety data sheets of similar research chemicals and should be used as a precautionary guide. Always consult the specific SDS for any chemical you are handling.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final disposal.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, should be considered hazardous waste.
-
Place these items in a sealed, labeled hazardous waste bag or container.
-
-
Solutions:
-
Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
3. Accidental Spill Management:
-
In the event of a spill:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Wear appropriate PPE, including a respirator if necessary.
-
For solid spills, carefully sweep up the material to avoid raising dust. Place the collected material in a sealed hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
Ventilate the area and decontaminate the spill site with an appropriate cleaning agent.
-
4. Final Disposal:
-
Do Not Dispose in General Trash or Down the Drain. Improper disposal can lead to environmental contamination.[3][4][5]
-
Engage a Licensed Waste Disposal Vendor: The collected hazardous waste must be disposed of through a licensed and certified hazardous waste management company. These companies are equipped to handle and dispose of pharmaceutical waste in compliance with federal and state regulations, typically through high-temperature incineration.[6][7]
-
Regulatory Compliance: All pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][6][7] Ensure that all documentation and procedures are in accordance with these regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Iferanserin hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Iferanserin hydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashes. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or other chemically resistant gloves are mandatory. Double gloving is recommended, especially during weighing and solution preparation.[4] |
| Body Protection | Laboratory Coat & Coveralls | A fully buttoned lab coat is the minimum requirement. For larger quantities or when generating aerosols, "bunny suit" coveralls that offer head-to-toe protection are recommended.[5] |
| Respiratory Protection | Respirator | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder outside of a certified chemical fume hood.[5][6] |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory. |
Safe Handling Procedures
Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All weighing and initial dilutions of this compound powder must be performed in a certified chemical fume hood to control airborne particles.[7]
-
Ventilation: Ensure adequate general laboratory ventilation.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent bench paper.
-
Weighing:
-
Use an analytical balance inside the fume hood.
-
To minimize dust generation, carefully open the container and use a clean spatula to transfer the desired amount of this compound to a tared weigh boat or directly into the receiving vessel.
-
-
Dissolving:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container.[2]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.[8] Waste should be segregated based on its physical and chemical properties.
Waste Stream Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed plastic or glass container for hazardous solid waste. | Collect all unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels). |
| Non-Halogenated Liquid Waste | Labeled, sealed, compatible solvent waste container (e.g., glass or polyethylene). | Collect solutions of this compound in non-halogenated solvents (e.g., ethanol, methanol, acetone).[9] Do not mix with halogenated waste.[10][11][12] |
| Halogenated Liquid Waste | Labeled, sealed, compatible solvent waste container specifically for halogenated waste. | Collect solutions of this compound in halogenated solvents (e.g., dichloromethane, chloroform).[4][13] This waste stream must be kept separate from non-halogenated waste.[14] |
| Contaminated Sharps | Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste". | Dispose of any needles, syringes, or other sharps used to handle this compound solutions in this container. Do not recap needles.[15] |
| Contaminated PPE | Labeled, sealed plastic bag for solid hazardous waste. | All disposable PPE, such as gloves, masks, and bench paper, that has come into contact with this compound should be collected in a designated hazardous waste bag.[8] |
Emergency Procedures:
-
Spills:
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.[4]
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency spill response protocol.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.[16]
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[16]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. bucknell.edu [bucknell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
